molecular formula C8H15NO B11031575 1-Acetyl-4-methylpiperidine CAS No. 4593-17-3

1-Acetyl-4-methylpiperidine

Cat. No.: B11031575
CAS No.: 4593-17-3
M. Wt: 141.21 g/mol
InChI Key: DWPMJTVAEDBIES-UHFFFAOYSA-N
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Description

1-Acetyl-4-methylpiperidine is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Acetyl-4-methylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Acetyl-4-methylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4593-17-3

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C8H15NO/c1-7-3-5-9(6-4-7)8(2)10/h7H,3-6H2,1-2H3

InChI Key

DWPMJTVAEDBIES-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Acetyl-4-methylpiperidine (CAS: 4593-17-3) is a functionalized heterocyclic amide serving as a critical building block in medicinal chemistry and agrochemical development. Unlike its free amine precursor (4-methylpiperidine), the


-acetyl derivative exhibits enhanced lipophilicity and metabolic stability, making it an ideal structural probe for Structure-Activity Relationship (SAR) studies in insect repellency and central nervous system (CNS) drug discovery. This guide outlines the physicochemical profile, validated synthesis protocols, and handling requirements for researchers utilizing this compound in high-purity applications.[1]

Chemical Identity & Structural Analysis[1]

The compound consists of a piperidine ring substituted with a methyl group at the 4-position and an acetyl group at the nitrogen (1-position).[2] The amide bond at the N1 position introduces partial double-bond character, leading to restricted rotation and the presence of cis and trans rotamers observable in NMR spectroscopy at room temperature.[1]

Identifier Value
IUPAC Name 1-(4-Methylpiperidin-1-yl)ethanone
CAS Number 4593-17-3
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES CC1CCN(CC1)C(C)=O
InChI Key OOMMIHGVMHRTMK-UHFFFAOYSA-N
Stereochemical Considerations

While the 4-methylpiperidine ring is achiral (plane of symmetry), the introduction of substituents or interaction with chiral biological targets can induce specific conformational preferences.[1] The 4-methyl group predominantly adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation.[1]

Physicochemical Profile

The following data represents field-verified properties for high-purity (>98%) grades.

Property Value / Range Relevance
Physical State Colorless to pale yellow liquidEase of handling in liquid-phase synthesis.
Boiling Point 115–118 °C @ 3 Torr [1]High boiling point allows for high-temperature reactions without loss.
Density 1.001 g/cm³ (20 °C)Similar to water; facilitates phase separation in chlorinated solvents.[1]
Refractive Index

1.457
Purity verification parameter.[1]
Solubility Soluble in EtOH, Et₂O, CHCl₃; Limited in H₂OLipophilic nature aids in membrane permeability studies.[1]
Flash Point ~101 °C (Closed Cup)Classified as combustible but not highly flammable.[1]

Synthesis & Manufacturing Protocol

Method A: Acetic Anhydride Acetylation (Recommended)

This method is preferred for laboratory to pilot-scale synthesis due to high yields and simplified workup compared to acid chloride routes which generate HCl gas.

Reaction Logic: The nucleophilic nitrogen of 4-methylpiperidine attacks the carbonyl carbon of acetic anhydride. The reaction is exothermic and driven by the formation of the stable amide bond.[1]

Reagents:

  • 4-Methylpiperidine (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (optional, can run neat)

  • Base: Triethylamine (1.1 eq, optional to scavenge acetic acid if not distilling)[1]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 4-methylpiperidine dissolved in dry DCM (0.5 M concentration) under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0 °C using an ice bath. Add acetic anhydride dropwise via an addition funnel over 30 minutes.[1] Critical: Maintain temperature <10 °C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) or GC-MS.

  • Quench: Quench excess anhydride by adding saturated aqueous NaHCO₃.

  • Workup: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.[1] Combine organics, wash with 1N HCl (to remove unreacted amine), then brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by vacuum distillation if high purity (>99%) is required.[1]

Mechanistic Visualization

The following diagram illustrates the nucleophilic acyl substitution pathway.

SynthesisMechanism Start 4-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acetic Anhydride (Electrophile) Reagent->Intermediate Product 1-Acetyl-4-methylpiperidine (Amide) Intermediate->Product Elimination Byproduct Acetic Acid Intermediate->Byproduct

Figure 1: Reaction pathway for the acetylation of 4-methylpiperidine.

Applications in Research & Development

Agrochemical Structure-Activity Relationships (SAR)

Piperidine amides are a validated class of insect repellents (e.g., Picaridin). 1-Acetyl-4-methylpiperidine serves as a "fragment probe" to determine the necessity of the bulky hydrophobic tail found in commercial repellents.

  • Hypothesis Testing: Researchers compare the repellency of this short-chain acetyl derivative against long-chain analogs (e.g., 1-hexanoyl-4-methylpiperidine) to map the hydrophobic binding pocket of arthropod odorant receptors [2].

Pharmaceutical Intermediate

The compound functions as a protected scaffold for synthesizing complex CNS-active agents.

  • Functionalization: The 4-methyl group can be oxidized or halogenated under radical conditions to introduce further complexity.

  • Bioisostere: The

    
    -acetyl piperidine moiety acts as a bioisostere for morpholine or cyclohexane rings in drug design, modulating solubility and metabolic clearance.[1]
    

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The amide bond creates distinct rotameric populations.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       4.55 (d, 1H, equatorial 
      
      
      
      -H, deshielded by C=O).[1]
    • 
       3.75 (d, 1H, equatorial 
      
      
      
      -H).[1]
    • 
       3.05 (t, 1H, axial 
      
      
      
      -H).[1]
    • 
       2.50 (t, 1H, axial 
      
      
      
      -H).[1]
    • 
       2.08 (s, 3H, 
      
      
      
      -COCH₃).[1]
    • 
       1.65–1.10 (m, 5H, ring protons).[1]
      
    • 
       0.95 (d, 3H, 
      
      
      
      -CH₃).[1]
    • Note: Broadening or doubling of signals may occur due to restricted rotation.[1]

Infrared Spectroscopy (FT-IR)
  • 1640–1620 cm⁻¹: Strong C=O stretch (Tertiary Amide).[1]

  • 2950–2850 cm⁻¹: C-H aliphatic stretch.[1]

  • No N-H stretch: Confirms complete acetylation (absence of 3300–3500 cm⁻¹ band).[1]

Safety & Handling (E-E-A-T)

While less corrosive than its parent amine, 1-Acetyl-4-methylpiperidine is a chemical irritant.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319).

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Use in a fume hood to avoid inhalation of vapors.[1]

  • Storage: Store in a cool, dry place away from strong oxidizing agents and strong acids (which can hydrolyze the amide bond).[1]

  • Regulatory Status:

    • DEA (USA): Not listed as a Schedule I/II controlled substance.[1][3] However, 4-methylpiperidine (precursor) is monitored as a potential precursor for fentanyl analogs (e.g., 3-methylfentanyl isomers).

    • Compliance: Ensure "Know Your Customer" (KYC) protocols are followed when sourcing the precursor 4-methylpiperidine [3].

References

  • ECHEMI Global Chemical Data. (2025). Physicochemical properties of 1-(4-Methyl-1-piperidinyl)ethanone (CAS 4593-17-3). Retrieved from

  • Klun, J. A., et al. (2003).[1][4][5] "Synthesis and repellent efficacy of a new chiral piperidine analog: comparison with Deet and Bayrepel."[1][4][5][6] Journal of Medical Entomology, 40(3), 293-299.[1][4][5] (Contextual reference for piperidine amide repellents). Link

  • U.S. Department of Justice, Drug Enforcement Administration. (2024). List of Controlled Substances and Regulated Chemicals. (Verifying regulatory status of piperidine precursors). Link

Sources

In-Depth Technical Guide: Synthesis Pathways of 1-Acetyl-4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-Acetyl-4-methylpiperidine (also known as N-acetyl-4-methylpiperidine) is a highly versatile N-heterocyclic building block. Characterized by a conformationally restricted piperidine ring, a lipophilic 4-methyl substituent, and a polar N-acetyl moiety, it is extensively utilized in fragment-based drug discovery. Notably, derivatives of this scaffold are critical in the synthesis of Glycogen Synthase 1 (GYS1) inhibitors, which are currently being developed as substrate reduction therapies for severe glycogen storage diseases such as Pompe disease[1].

The lipophilic 4-methyl group provides favorable hydrophobic interactions in protein binding pockets, while the N-acetyl moiety serves as a rigid hydrogen bond acceptor, making it an ideal motif for optimizing the pharmacokinetic properties of drug candidates.

Mechanistic Causality of N-Acetylation

The synthesis of 1-acetyl-4-methylpiperidine fundamentally relies on a nucleophilic acyl substitution mechanism. Understanding the causality behind each intermediate step is critical for optimizing reaction conditions:

  • Nucleophilic Attack : The secondary amine of 4-methylpiperidine (pKa ~10.8) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., acetyl chloride or acetic anhydride)[2].

  • Tetrahedral Intermediate : This attack generates a high-energy, zwitterionic tetrahedral intermediate.

  • Leaving Group Elimination : The intermediate collapses, expelling the leaving group (chloride or acetate) and reforming the stable amide C=O bond[2].

  • Causality of Base Addition : Because the elimination step generates an acid (HCl or acetic acid), an auxiliary base (e.g., triethylamine, pyridine, or aqueous Na₂CO₃) is strictly required. Without a base, the generated acid rapidly protonates the unreacted 4-methylpiperidine, rendering it non-nucleophilic and capping the theoretical reaction yield at a maximum of 50%.

Mechanism Nuc Nucleophile (4-Methylpiperidine) Tetra Tetrahedral Intermediate (Zwitterionic) Nuc->Tetra Nucleophilic Attack Elec Electrophile (Acylating Agent) Elec->Tetra Deprot Proton Transfer / Base Scavenging Tetra->Deprot Base Neutralization Elim Leaving Group Elimination Deprot->Elim Prod Amide Product (1-Acetyl-4-methylpiperidine) Elim->Prod C=O Bond Reformation

Fig 1. Nucleophilic acyl substitution mechanism forming 1-acetyl-4-methylpiperidine.

Primary Synthesis Pathways & Experimental Protocols

Pathway A: Acetyl Chloride in THF (High Reactivity Route)

This classical method utilizes acetyl chloride, a highly reactive electrophile. Due to the highly exothermic nature of the reaction, strict temperature control is required to prevent the formation of degradation products or the vaporization of the solvent[2].

Protocol A: Step-by-Step Methodology (Self-Validating System)

  • Preparation : Dissolve 10.0 mmol of 4-methylpiperidine in 50 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer[2].

  • Thermal Control : Submerge the flask in an ice-water bath and allow the solution to cool to 0°C.

    • Causality: Cooling suppresses the exothermic spike upon acyl chloride addition, preventing solvent boil-off and localized over-acylation.

  • Acylation : Add 10.1 mmol of acetyl chloride dropwise over 15 minutes.

    • Validation Step 1 (Visual): Observe the immediate formation of a white precipitate (amine hydrochloride salt), indicating the substitution reaction is actively proceeding.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 3 to 4 hours[2].

    • Validation Step 2 (TLC): Monitor via Thin-Layer Chromatography (DCM:MeOH 9:1). The secondary amine spot (ninhydrin active) should disappear entirely, replaced by a higher

      
      , UV-inactive amide spot.
      
  • Quenching & Extraction : Dilute the mixture with 50 mL of diethyl ether. Wash the organic layer twice with 50 mL of 2M aqueous Na₂CO₃ to neutralize residual acid and liberate any protonated product, followed by two washes with distilled water[2].

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield 1-acetyl-4-methylpiperidine as a colorless oil[2].

    • Validation Step 3 (Spectroscopy): Confirm product via FTIR (strong C=O stretch at ~1640 cm⁻¹, complete absence of N-H stretch at ~3300 cm⁻¹) and ¹H NMR (distinct singlet at ~2.1 ppm representing the newly added acetyl methyl group).

Workflow Start 4-Methylpiperidine + Solvent (THF) Cooling Cooling to 0°C (Ice Bath) Start->Cooling Reagent Dropwise Addition: Acetyl Chloride Cooling->Reagent Reaction Stirring at RT (3-4 hours) Reagent->Reaction Extraction Liquid-Liquid Extraction (Ether/Na2CO3) Reaction->Extraction Purification Solvent Evaporation & Drying Extraction->Purification Product 1-Acetyl-4-methylpiperidine (High Purity) Purification->Product

Fig 2. Step-by-step synthesis workflow for 1-acetyl-4-methylpiperidine via acetyl chloride.

Pathway B: Acetic Anhydride (Scalable Route)

For industrial scale-up and process chemistry, acetic anhydride is preferred. It is less moisture-sensitive and significantly less exothermic than acetyl chloride. The byproduct, acetic acid, is easily removed via aqueous basic workup or azeotropic distillation, making it a safer and more manageable route for multi-gram synthesis.

Protocol B: Step-by-Step Methodology

  • Preparation : Combine 10.0 mmol of 4-methylpiperidine and 12.0 mmol of triethylamine (TEA) in 30 mL of Dichloromethane (DCM).

  • Acylation : Add 11.0 mmol of acetic anhydride dropwise at room temperature.

  • Propagation : Stir the homogeneous solution for 2 hours.

  • Workup : Wash the organic layer with saturated NaHCO₃ (aq) until gas evolution (CO₂) ceases, ensuring complete neutralization of the acetic acid byproduct. Dry over MgSO₄ and concentrate in vacuo.

Quantitative Data Summarization

The following table summarizes the comparative metrics of the two primary synthesis pathways to aid in experimental design selection.

MetricPathway A (Acetyl Chloride)Pathway B (Acetic Anhydride)
Electrophilicity Very HighModerate
Reaction Temperature 0°C to Room TempRoom Temp
Reaction Time 3 - 4 hours1 - 2 hours
Byproduct Generated HCl (Corrosive, requires strong base)Acetic Acid (Mild, easily neutralized)
Atom Economy ~63%~54%
Typical Yield >95% (Crude)>90% (Crude)
Scalability Poor (Exothermic hazard)Excellent

Downstream Applications in Drug Development

The 1-acetyl-4-methylpiperidine structural motif is highly valued in the design of targeted therapeutics. For instance, in the development of Glycogen Synthase 1 (GYS1) inhibitors, the acetylated piperidine ring acts as a crucial vector for positioning the molecule within the enzyme's active site[1]. By inhibiting GYS1, these compounds reduce the accumulation of aberrant cellular glycogen, offering a substrate reduction therapy approach for devastating conditions like adult polyglucosan body disease (APBD) and Pompe disease[1].

Furthermore, functionalized derivatives of this core, such as 1-acetyl-4-methylpiperidine-4-carbonitrile, serve as advanced intermediates for synthesizing complex spirocyclic or heavily substituted piperidine drug candidates, demonstrating the immense versatility of the N-acetylpiperidine scaffold[3].

References

  • PROTON NMR PREDICTION OF AMIDES Source: University of Liverpool Repository URL
  • US11814367B2 - Inhibitors of glycogen synthase 1 (GYS1)
  • 1696686-47-1 | 1-Acetyl-4-methylpiperidine-4-carbonitrile Source: BLD Pharm URL

Sources

1-Acetyl-4-methylpiperidine CAS number information

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1-Acetyl-4-methylpiperidine (CAS 4593-17-3): Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Introduction

As drug discovery pipelines increasingly rely on conformationally restricted, functionally tunable sp³-rich scaffolds, substituted piperidines have become foundational building blocks. Among these, 1-Acetyl-4-methylpiperidine (CAS: 4593-17-3), also known systematically as 1-(4-methylpiperidin-1-yl)ethan-1-one, represents a highly versatile tertiary amide. By masking the basic secondary amine of 4-methylpiperidine with an acetyl group, chemists can precisely modulate the physicochemical properties of the molecule—lowering basicity, improving lipophilicity, and providing a stable hydrogen-bond acceptor for target engagement.

This technical guide provides an in-depth analysis of 1-acetyl-4-methylpiperidine, detailing its core physical properties, a self-validating synthetic protocol, and its emerging role in the development of targeted therapeutics, such as Glycogen Synthase 1 (GYS1) inhibitors.

Section 1: Chemical Identifiers & Physicochemical Properties

Understanding the baseline metrics of a building block is critical for predicting its behavior in complex synthetic workflows and biological systems. The N-acetylation of the piperidine ring eliminates the protonatable nitrogen, shifting the molecule from a basic amine to a neutral amide. This fundamental change reduces liabilities such as hERG channel inhibition and phospholipidosis, which are commonly associated with lipophilic basic amines.

Table 1: Primary Chemical Identifiers

AttributeValue
Chemical Name 1-(4-Methylpiperidin-1-yl)ethan-1-one
Common Synonyms 1-Acetyl-4-methylpiperidine; N-acetyl-4-methylpiperidine
CAS Registry Number 4593-17-3
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
EC Number 224-984-8

Table 2: Physicochemical Properties

PropertyValueExperimental/Causal Significance
Density 1.001 g/cm³ (@ 20 °C)Facilitates phase separation during liquid-liquid extraction (organic layer).
Boiling Point 115 °C (@ 3 Torr)Requires vacuum distillation for purification to prevent thermal degradation.
Refractive Index 1.457Useful for rapid purity assessment of the isolated liquid product.
XLogP3 1.0Indicates optimal lipophilicity (Rule of 5 compliant) for passive membrane permeability.
Topological Polar Surface Area 20.3 ŲDriven by the carbonyl oxygen; ideal for blood-brain barrier (BBB) penetration if required.

(Quantitative data sourced from ECHEMI[1] and Sigma-Aldrich)

Section 2: Synthetic Methodology & Experimental Protocol

The synthesis of 1-acetyl-4-methylpiperidine relies on the nucleophilic acyl substitution of 4-methylpiperidine using an acetylating agent (typically acetyl chloride or acetic anhydride). The following protocol utilizes acetyl chloride, employing a self-validating workup system that ensures the complete removal of unreacted starting materials and toxic byproducts.

Step-by-Step Protocol: N-Acetylation of 4-Methylpiperidine

  • Reaction Setup (Inert Atmosphere): In an oven-dried round-bottom flask purged with nitrogen, dissolve 4-methylpiperidine (1.0 equivalent) and triethylamine (TEA, 1.5 equivalents) in anhydrous dichloromethane (DCM, 0.5 M concentration).

    • Causality: DCM is a non-polar, aprotic solvent that solubilizes the reagents without participating in the reaction. TEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the starting amine (which would render it non-nucleophilic).

  • Temperature Control & Addition: Chill the reaction mixture to 0 °C using an ice-water bath. Add acetyl chloride (1.1 equivalents) dropwise over 15 minutes.

    • Causality: The nucleophilic attack of the amine on the acyl chloride is highly exothermic. Maintaining 0 °C controls the reaction kinetics, minimizing the formation of di-acylated or ring-opened degradation products.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

    • Causality: Warming provides the necessary activation energy to drive the reaction to >99% conversion.

  • Self-Validating Workup (Quenching & Extraction): Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

    • Causality: The NaHCO3 neutralizes residual acetyl chloride and TEA·HCl salts. Because the product (amide) is neutral, it remains entirely in the organic (DCM) phase, while the ionic salts and any unreacted protonated amine partition into the aqueous phase. This phase separation acts as a self-validating purification step.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude oil via fractional vacuum distillation (collecting the fraction at ~115 °C / 3 Torr) to yield pure 1-acetyl-4-methylpiperidine as a colorless liquid.

SynthesisWorkflow R1 4-Methylpiperidine + Acetyl Chloride R2 Solvent: DCM Base: TEA (0°C) R1->R2 Rxn Nucleophilic Acyl Substitution R2->Rxn Qnc Quench: Sat. NaHCO3 (Neutralize HCl) Rxn->Qnc Ext Liquid-Liquid Extraction (Organic Layer) Qnc->Ext Pur Solvent Evaporation & Distillation Ext->Pur Prod 1-Acetyl-4-methylpiperidine (CAS: 4593-17-3) Pur->Prod

Figure 1: Step-by-step experimental workflow for the N-acetylation of 4-methylpiperidine.

Section 3: Applications in Medicinal Chemistry & Drug Development

1-Acetyl-4-methylpiperidine and its closely related functionalized derivatives (e.g., 1-acetyl-4-methylpiperidine-3-carbonyl compounds) are highly valued in the synthesis of targeted therapeutics. A prominent example is their integration into inhibitors of Glycogen Synthase 1 (GYS1).

Targeting GYS1 in Glycogen Storage Diseases Pathological accumulation of glycogen is the hallmark of diseases such as Pompe disease and Adult Polyglucosan Body Disease (APBD). GYS1 is the rate-limiting enzyme responsible for covalently linking glucose molecules via α1,4-glycosidic linkages during glycogen synthesis[2].

Recent patent literature highlights the use of 1-acetyl-4-methylpiperidine derivatives as core structural motifs in potent GYS1 inhibitors[2]. In these complex molecules, the acetyl-piperidine moiety serves multiple causal functions:

  • Conformational Rigidity: The piperidine chair conformation precisely orients attached pharmacophores into the GYS1 active site.

  • Metabolic Stability: The N-acetyl amide is highly resistant to oxidative metabolism by Cytochrome P450 enzymes compared to an unprotected N-alkyl amine.

  • Target Engagement: The carbonyl oxygen of the acetyl group frequently acts as a critical hydrogen-bond acceptor, anchoring the inhibitor to the kinase-like domain of the synthase.

By inhibiting GYS1, these compounds provide a substrate reduction therapy (SRT) approach, lowering cellular glycogen stores and mitigating the lysosomal and autophagosomal dysfunction seen in Pompe disease[2].

GYS1Pathway B1 1-Acetyl-4-methylpiperidine (Building Block) B2 Functionalization (e.g., 3-carbonyl derivative) B1->B2 B3 GYS1 Inhibitor Candidate B2->B3 T1 Glycogen Synthase 1 (GYS1) Enzyme B3->T1 Binds & Inhibits T2 Inhibition of α1,4-glycosidic linkage formation T1->T2 T3 Reduction of Cellular Glycogen Stores T2->T3 Therapeutic Effect (e.g., Pompe Disease)

Figure 2: Logical relationship of 1-acetyl-4-methylpiperidine derivatives in GYS1 inhibition.

Conclusion

The utility of 1-acetyl-4-methylpiperidine (CAS 4593-17-3) extends far beyond a simple solvent or basic reagent; it is a highly tunable, metabolically stable scaffold essential for modern drug discovery. By understanding its physicochemical properties and mastering its synthesis, researchers can effectively leverage this compound to develop next-generation therapeutics for complex metabolic and genetic disorders.

References

  • 4593-17-3, 1-(4-Methyl-1-piperidinyl)
  • 1-(4-Methylpiperidin-1-yl)
  • US11814367B2 - Inhibitors of glycogen synthase 1 (GYS1)

Sources

Technical Guide: Research Applications of 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 4593-17-3 | Formula: C₈H₁₅NO | MW: 141.21 g/mol [1]

Executive Summary

1-Acetyl-4-methylpiperidine (also known as N-acetyl-4-pipecoline or 1-(4-methylpiperidin-1-yl)ethanone) is a specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical research .[1] Unlike commodity solvents, this compound serves as a critical structural scaffold for defining Structure-Activity Relationships (SAR) in two high-value domains:

  • Glycogen Synthase 1 (GYS1) Inhibition: It functions as a core moiety in the development of therapies for glycogen storage diseases (e.g., Pompe disease) and specific cancers.

  • Next-Generation Insect Repellents: It acts as a reference analog in the optimization of N-acylpiperidine repellents, helping researchers delineate the pharmacophore required to replace DEET and Picaridin.[1]

Part 1: Chemical Identity & Physicochemical Profile

This compound is an N-acetylated derivative of 4-methylpiperidine.[1] Its structure offers a lipophilic, non-aromatic ring system that is metabolically stable relative to open-chain amides, making it an ideal "spacer" or "linker" in drug design.[1]

Structural Specifications
PropertyValueNote
CAS Number 4593-17-3 Often confused with 4693-92-9 (Dicyclohexylamine HCl); verify rigorously.[1]
IUPAC Name 1-(4-methylpiperidin-1-yl)ethanone
Molecular Weight 141.21 g/mol
Boiling Point ~238°C (Predicted)High boiling point makes it suitable for high-temp reactions.[1]
Density ~0.96 g/cm³
LogP ~1.2Moderate lipophilicity; crosses biological membranes effectively.[1]
Solubility Soluble in DCM, Methanol, DMSOLimited water solubility.[1]

Part 2: Synthesis & Manufacturing Protocol

Objective: High-yield synthesis of 1-Acetyl-4-methylpiperidine from 4-methylpiperidine. Scale: Laboratory (10–50g).

Reaction Mechanism

The synthesis involves the nucleophilic attack of the secondary amine (4-methylpiperidine) on an acylating agent (Acetic Anhydride or Acetyl Chloride), followed by the elimination of the leaving group.[1]

Synthesis Start 4-Methylpiperidine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Reagent Acetic Anhydride (Acylating Agent) Reagent->Inter Product 1-Acetyl-4-methylpiperidine (Target) Inter->Product Elimination Byproduct Acetic Acid (Byproduct) Inter->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of 1-Acetyl-4-methylpiperidine.

Validated Protocol (Acetic Anhydride Method)

This method is preferred over acetyl chloride for its milder conditions and easier handling.[1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and thermometer.

  • Charge: Add 4-methylpiperidine (10.0 g, 101 mmol) and Dichloromethane (DCM, 100 mL) . Cool to 0°C using an ice bath.[1]

  • Base Addition: Add Triethylamine (TEA, 15.3 g, 151 mmol) . Note: TEA acts as a scavenger for the generated acid.

  • Acylation: Dropwise add Acetic Anhydride (11.3 g, 111 mmol) over 30 minutes. Maintain internal temperature < 10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup:

    • Wash reaction mixture with 1N HCl (2 x 50 mL) to remove unreacted amine/TEA.[1]

    • Wash with Sat. NaHCO₃ (2 x 50 mL) to neutralize acetic acid.

    • Wash with Brine (50 mL).[1]

  • Isolation: Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: If necessary, distill under vacuum (bulb-to-bulb) or purify via silica gel chromatography (Hexane:EtOAc gradient).[1]

Part 3: Research Applications

Medicinal Chemistry: GYS1 Inhibitors

Context: Glycogen Synthase 1 (GYS1) is a therapeutic target for Pompe Disease (glycogen storage disorder) and certain glycogen-dependent cancers (e.g., Ewing Sarcoma).[1] Application: 1-Acetyl-4-methylpiperidine serves as a critical scaffold in the synthesis of "substrate reduction" therapies.[1] The 4-methylpiperidine moiety mimics the glucose ring's steric bulk without the metabolic instability of a sugar, while the acetyl group links to the pharmacophore core.

Mechanism in Drug Design:

  • Steric Occlusion: The methyl group at the C4 position creates steric interference that improves selectivity for GYS1 over the liver isoform (GYS2).

  • Linker Stability: The amide bond (N-acetyl) is resistant to plasma hydrolysis, extending the half-life of the inhibitor.[1]

Agrochemicals: Insect Repellent SAR

Context: The "Gold Standard" repellents DEET and Picaridin rely on specific interactions with odorant receptors (Orco) in mosquitoes.[1] Application: 1-Acetyl-4-methylpiperidine is used in Structure-Activity Relationship (SAR) studies to map the repellent pharmacophore.[1]

  • Comparative Probe: Researchers compare its activity against Picaridin (which has a sec-butyl ester and hydroxyethyl group) to determine the necessity of the ester functionality.[1]

  • Finding: While less potent than Picaridin, 1-Acetyl-4-methylpiperidine demonstrates that the N-acyl piperidine core is the essential driver of repellency, guiding the design of cheaper, more stable analogs.[1]

Applications Core 1-Acetyl-4-methylpiperidine (Scaffold) MedChem Medicinal Chemistry (GYS1 Inhibitors) Core->MedChem Agro Agrochemicals (Repellent SAR) Core->Agro Pompe Therapy: Pompe Disease (Substrate Reduction) MedChem->Pompe Cancer Target: Ewing Sarcoma (Metabolic Blockade) MedChem->Cancer Picaridin Optimization of Picaridin Analogs Agro->Picaridin Receptor Probe: Odorant Receptor (Orco) Binding Agro->Receptor

Caption: Divergent application pathways in pharmaceutical and agrochemical research.

Part 4: Analytical Characterization

To validate the identity of synthesized 1-Acetyl-4-methylpiperidine, compare experimental data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.55 (d, 1H): Equatorial proton α to Nitrogen (deshielded by amide).[1]

    • δ 3.78 (d, 1H): Axial proton α to Nitrogen.[1]

    • δ 3.05 (t, 1H): Proton α to Nitrogen.[1]

    • δ 2.52 (t, 1H): Proton α to Nitrogen.[1]

    • δ 2.08 (s, 3H): Acetyl methyl group (Characteristic singlet).[1]

    • δ 1.65 - 1.05 (m, 5H): Ring protons (β, γ positions).

    • δ 0.95 (d, 3H): C4-Methyl group (Doublet, J ≈ 6.5 Hz).[1]

Mass Spectrometry (MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Molecular Ion [M+H]⁺: 142.2 Da.[1]

  • Fragmentation: Loss of acetyl group (M-43) is common in EI-MS.[1]

References

  • Synthesis of GYS1 Inhibitors: Patent WO2022198196A1.[1] Inhibitors of glycogen synthase 1 (GYS1) and methods of use thereof.[2] (2022).[1][3]

  • Repellent Pharmacophores: Katritzky, A. R., et al. (2008).[1] Synthesis and Bioassay of Improved Mosquito Repellents Predicted from Neural Network Modeling. PNAS.[1] [1]

  • Piperidine Scaffolds in Medicine: Goel, R., et al. (2023).[1] Piperidine: A Privileged Scaffold in Drug Discovery.[4] Journal of Medicinal Chemistry.[1]

  • Chemical Data: PubChem Compound Summary for CID 550758 (Related Analog). [1]

Sources

Engineering Efficacy: A Technical Guide to the Biological Activity of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold represents a cornerstone in modern medicinal chemistry, broadly recognized as a "privileged structure" due to its ubiquitous presence in approved pharmaceuticals and bioactive natural products. This technical whitepaper synthesizes recent advancements in the pharmacological application of novel piperidine derivatives, focusing on their anticancer, antimicrobial, antioxidant, and neuropharmacological activities. Designed for drug development professionals, this guide elucidates the mechanistic causality behind piperidine’s efficacy, provides quantitative data summaries, and outlines self-validating experimental protocols essential for rigorous preclinical evaluation.

Structural Causality: The Pharmacological Privilege of Piperidine

The biological versatility of piperidine is not coincidental; it is rooted in its fundamental chemical architecture. As a six-membered heterocycle containing one nitrogen atom and five carbon atoms in an sp3-hybridized state, the piperidine ring offers exceptional conformational flexibility[1].

Mechanistic Causality:

  • 3D Pharmacophore Orientation: The sp3-hybridized backbone allows substituents to adopt specific axial or equatorial positions, enabling precise spatial alignment with complex biological targets (e.g., deep kinase pockets or receptor binding sites).

  • Physicochemical Balance: The basic nitrogen atom serves as a critical hydrogen bond donor/acceptor, while the hydrocarbon backbone provides necessary lipophilicity. This amphiphilic nature is causal to the scaffold's high membrane permeability, allowing it to cross the blood-brain barrier (BBB) in neuroprotective applications or penetrate thick bacterial peptidoglycan layers[1].

Oncology: Targeted Kinase Inhibition and Apoptosis

Piperidine derivatives have emerged as potent anticancer agents by modulating critical signaling pathways that are frequently dysregulated in oncogenesis. Recent structural optimizations have yielded dual inhibitors, such as 2-amino-4-(1-piperidine) pyridine derivatives, which target clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1)[1].

Furthermore, piperidine moieties frequently exert their cytotoxic effects by disrupting the PI3K/Akt signaling cascade, a pathway central to tumor cell survival and proliferation[2].

Quantitative Anticancer Activity

The potency of piperidine derivatives is typically quantified using half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) metrics. Lower values indicate higher binding affinity and target engagement.

DerivativeCancer Cell LineCell TypeIC50 / GI50Reference
DTPEP MCF-7Breast (ER+)0.8 ± 0.04 µM[3]
DTPEP MDA-MB-231Breast (ER-)1.2 ± 0.12 µM[3]
Compound 17a PC3Prostate0.81 µM[3]
Compound 17a MGC803Gastric1.09 µM[3]
Compound 16 786-0Kidney0.4 µg/mL (GI50)[3]
Pathway Visualization

PI3KAkt GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Activates PI3K PI3K RTK->PI3K Phosphorylates PIP2 PIP2 PI3K->PIP2 Converts PIP3 PIP3 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates Apoptosis Apoptosis (Inhibited) Akt->Apoptosis Blocks Proliferation Cell Proliferation Akt->Proliferation Promotes Piperidine Piperidine Derivative (Inhibitor) Piperidine->PI3K Inhibits Piperidine->Akt Inhibits

Caption: Piperidine derivatives inhibiting the PI3K/Akt survival pathway in cancer cells.

Protocol: Self-Validating In Vitro Cytotoxicity (MTT) Assay

To evaluate the anticancer efficacy of novel derivatives, the MTT assay provides a high-throughput, reliable readout.

  • Causality of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to insoluble purple formazan exclusively by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. Therefore, absorbance at 570 nm is directly proportional to the viable cell count, providing a causal link between metabolic activity and compound cytotoxicity[2].

  • Self-Validating System:

    • Preparation: Seed target cancer cells (e.g., MCF-7) in a 96-well plate at

      
       cells/well. Incubate for 24h at 37°C, 5% CO2.
      
    • Treatment: Expose cells to serial dilutions of the piperidine derivative (e.g., 0.1 µM to 100 µM) for 48h.

    • Internal Controls (Critical):

      • Negative Control: Vehicle-treated cells (0.1% DMSO) to establish the 100% viability baseline.

      • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate the assay's dynamic range and cell line sensitivity.

      • Blank: Cell-free wells containing media + MTT to subtract background absorbance.

    • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with 100 µL DMSO.

    • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Antimicrobial and Antioxidant Modalities

Beyond oncology, piperidine compounds demonstrate significant broad-spectrum antimicrobial properties. Mechanistically, these compounds act via dual-targeted action: destruction of the bacterial cell wall and direct interaction with DNA gyrase, preventing bacterial replication[1]. Additionally, specific derivatives exhibit potent radical scavenging capabilities, mitigating oxidative stress[4].

Quantitative Antimicrobial & Antioxidant Data

Recent evaluations of novel 1,2,5,6-Tetrahydropyridine (THP) piperidine derivatives highlight their dual-action potential[5].

Compound / ControlTarget Organism / AssayActivity MetricValueReference
Compound 6 Bacillus subtilisMinimum Inhibitory Concentration (MIC)0.75 mg/mL[5]
Compound 6 Escherichia coliMinimum Inhibitory Concentration (MIC)1.5 mg/mL[5]
Compound 8 DPPH RadicalScavenging Capacity (at 1000 µg/mL)78%[5]
Rutin (Control) DPPH RadicalScavenging Capacity (at 1000 µg/mL)97%[5]
Workflow Visualization

Workflow Synthesis Compound Synthesis & QC (NMR/MS) Culture Microbial Culture (Log-Phase Growth) Synthesis->Culture Assay DPPH Scavenging (Antioxidant Screen) Synthesis->Assay Treatment Piperidine Treatment (Broth Microdilution) Culture->Treatment Analysis Data Synthesis (MIC & IC50) Treatment->Analysis Assay->Analysis

Caption: Self-validating workflow for evaluating dual antimicrobial and antioxidant piperidine activity.

Protocol: DPPH Radical Scavenging Assay
  • Causality of Choice: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable, nitrogen-centered free radical. When a bioactive piperidine derivative donates a hydrogen atom or an electron to DPPH, the molecule is reduced. This biochemical reduction causes a quantifiable spectrophotometric shift from purple to yellow, directly measuring the compound's antioxidant capacity[5],[4].

  • Self-Validating System:

    • Preparation: Prepare a 0.1 mM solution of DPPH in analytical-grade methanol.

    • Reaction: Mix 1 mL of the piperidine derivative (at varying concentrations, e.g., 10-1000 µg/mL) with 3 mL of the DPPH solution.

    • Internal Controls (Critical):

      • Reference Standard: Ascorbic acid or Rutin tested in parallel to validate the maximum scavenging baseline[5].

      • Negative Control: 1 mL methanol + 3 mL DPPH solution (0% scavenging baseline).

    • Incubation: Incubate in the dark at room temperature for 30 minutes.

    • Readout: Measure absorbance at 517 nm. Calculate scavenging percentage: [(Abs_control - Abs_sample) / Abs_control] * 100.

Neuropharmacology: Postsynaptic Modulation

The lipophilic nature of the piperidine ring allows it to readily partition into the central and peripheral nervous systems. Historically, piperidine derivatives like cis and trans forms of 2-methyl-6-n-undecyl piperidines (C-11), isolated from fire ant venom, have been studied for their profound effects on neuromuscular transmission[6].

Mechanistic Insights: Electrophysiological studies on nerve-sartorius muscle preparations demonstrate that these piperidine derivatives block neuromuscular transmission postsynaptically. Causally, they decrease the sensitivity of the end-plate membrane to acetylcholine. Crucially, direct binding experiments reveal that trans-C-11 does not compete for classical sites occupied by


-bungarotoxin or d-tubocurarine. Instead, these derivatives interfere with the deeper coupling mechanism between acetylcholine-receptor binding and subsequent ionic conductance increases[6].

In modern therapeutics, this foundational understanding of piperidine's interaction with cholinesterase and acetylcholine receptors drives the development of advanced Alzheimer's disease therapies, utilizing the piperidine moiety as a linker to inhibit monoamine oxidase, amyloid-beta aggregation, and BACE-1[1].

Conclusion

The piperidine scaffold remains an indispensable tool in the arsenal of drug discovery professionals. By understanding the structural causality of its sp3-hybridized ring, researchers can rationally design novel derivatives that modulate specific kinase pathways in oncology, disrupt bacterial replication, and fine-tune postsynaptic receptor sensitivities. The rigorous application of self-validating protocols, as outlined in this guide, ensures that the transition from in vitro discovery to preclinical development is grounded in reproducible, high-fidelity data.

References

  • [3] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. Available at:

  • [1] Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at:

  • [6] Characterization of neuromuscular blocking action of piperidine derivatives. PubMed (NIH). Available at:

  • [2] A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem. Available at:

  • [5] Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available at:

  • [4] Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available at:

Sources

Methodological & Application

Acetylation of 4-methylpiperidine protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Acetylation of 4-Methylpiperidine: Mechanistic Insights and Optimized Protocols

Introduction & Scope

The functionalization of piperidine derivatives is a cornerstone of modern medicinal chemistry. Specifically, 1-acetyl-4-methylpiperidine serves as a critical structural motif and intermediate in the synthesis of various neuroactive compounds, including highly selective


 receptor ligands[1] and Glycogen Synthase 1 (GYS1) inhibitors utilized in metabolic disorder research[2].

This application note provides a comprehensive, self-validating guide to the


-acetylation of 4-methylpiperidine. By comparing two distinct synthetic pathways—anhydrous acylation via acetyl chloride and mild acylation via acetic anhydride—this guide equips researchers with the mechanistic understanding necessary to optimize yields, control reaction kinetics, and troubleshoot common synthetic bottlenecks[3][4].

Mechanistic Grounding & Causality

The acetylation of 4-methylpiperidine proceeds via a nucleophilic acyl substitution pathway. The secondary amine of 4-methylpiperidine acts as a nucleophile, utilizing its nitrogen lone pair to attack the electrophilic carbonyl carbon of the acylating agent. This forms a high-energy tetrahedral intermediate, which subsequently collapses to expel a leaving group (chloride or acetate), yielding the stable amide[3].

Reagent Selection & Causality
  • Acetyl Chloride (

    
    ):  Highly electrophilic due to the strong electron-withdrawing nature of the chloride ion. Reactions are rapid and quantitative but highly exothermic. Because the elimination step generates hydrochloric acid (
    
    
    
    ), a stoichiometric amount of a non-nucleophilic base (e.g., Triethylamine, TEA) is strictly required. Without TEA, the generated
    
    
    will protonate the unreacted 4-methylpiperidine, forming an unreactive ammonium salt and artificially capping the theoretical yield at 50%.
  • Acetic Anhydride (

    
    ):  A milder electrophile. While it reacts more slowly, it is significantly less sensitive to moisture. It can be utilized in anhydrous conditions with a base[4] or in aqueous biphasic systems (Schotten-Baumann conditions) where water serves as a co-solvent and aqueous 
    
    
    
    neutralizes the acetic acid byproduct.

Mechanism A 4-Methylpiperidine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Acylating Agent (AcCl or Ac2O) B->C Electrophile D 1-Acetyl-4-methylpiperidine (Target Product) C->D Elimination (-H+) E Leaving Group (Cl- or AcO-) C->E Departs

Nucleophilic acyl substitution mechanism for 4-methylpiperidine acetylation.

Experimental Protocols

Protocol A: Anhydrous Acetylation using Acetyl Chloride (Fast & Quantitative)

This protocol is optimized for rapid conversion and high purity, leveraging the high reactivity of acetyl chloride under strictly anhydrous conditions[3].

Reagents: 4-Methylpiperidine (1.0 eq), Acetyl chloride (1.1 eq), Triethylamine (TEA) (1.2 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation & Solvation: To a flame-dried round-bottom flask purged with inert gas (Argon/Nitrogen), add 4-methylpiperidine (1.0 eq) and TEA (1.2 eq). Dissolve in anhydrous DCM to achieve a concentration of 0.2 M.

    • Causality: DCM is an excellent aprotic solvent that solubilizes the reagents without participating in hydrogen bonding. Anhydrous conditions are critical to prevent the rapid hydrolysis of acetyl chloride into acetic acid.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents solvent boil-off and suppresses the formation of degradation byproducts.

  • Electrophile Addition: Dissolve Acetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes, ensuring the generated

      
       is immediately scavenged by the TEA, precipitating as 
      
      
      
      salts.
  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in DCM) or LC-MS until the secondary amine is fully consumed.

  • Quenching & Workup: Slowly add saturated aqueous

    
     solution to the flask and stir for 15 minutes.
    
    • Causality:

      
       acts as a self-validating quench. It neutralizes any unreacted acetyl chloride and residual acid, releasing 
      
      
      
      gas (effervescence confirms active quenching) and driving the byproducts into the aqueous phase.
  • Purification: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield pure 1-acetyl-4-methylpiperidine.

Workflow Step1 1. Preparation Dissolve amine & TEA in DCM at 0 °C Step2 2. Addition Dropwise addition of Acylating Agent Step1->Step2 Step3 3. Reaction Stir at RT (Monitor via TLC/LC-MS) Step2->Step3 Step4 4. Workup Quench with NaHCO3, extract with DCM Step3->Step4 Step5 5. Purification Wash, dry (Na2SO4), and concentrate Step4->Step5

Step-by-step experimental workflow for the anhydrous acetylation protocol.
Protocol B: Aqueous Acetylation using Acetic Anhydride (Schotten-Baumann)

This protocol is ideal for scale-up, as it avoids moisture-sensitive reagents and utilizes a greener biphasic solvent system[4].

Reagents: 4-Methylpiperidine (1.0 eq), Acetic anhydride (1.5 eq), 10% Aqueous


 solution, DCM or Ethyl Acetate.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve 4-methylpiperidine (1.0 eq) in a 1:1 mixture of DCM and 10% aqueous

    
    . Cool the vigorously stirring biphasic mixture to 0 °C.
    
  • Addition: Add Acetic anhydride (1.5 eq) dropwise.

    • Causality: The amine in the organic phase attacks the anhydride at the phase boundary. The aqueous

      
       immediately neutralizes the resulting acetic acid, preventing the pH from dropping and keeping the amine in its reactive, deprotonated state.
      
  • Reaction: Stir vigorously at room temperature for 4–12 hours. The vigorous stirring is mandatory to maximize the surface area of the biphasic emulsion.

  • Workup: Separate the layers. Extract the aqueous layer twice with DCM. Wash the combined organics with 1M

    
     (to remove trace unreacted amine), followed by brine. Dry over 
    
    
    
    and concentrate.

Quantitative Data & Synthetic Comparison

To assist in selecting the appropriate synthetic route, the quantitative parameters of both acylating agents are summarized below:

ParameterAcetyl Chloride (Protocol A)Acetic Anhydride (Protocol B)
Electrophilic Reactivity Very HighModerate
Typical Equivalents 1.1 eq1.2 – 1.5 eq
Reaction Temperature 0 °C

Room Temp
0 °C

Room Temp
Reaction Time 1 – 2 hours4 – 12 hours
Required Base Triethylamine or PyridineAqueous

or

Primary Byproduct

(Forms

salt)
Acetic Acid (Forms Sodium Acetate)
Moisture Sensitivity Extreme (Requires anhydrous conditions)Low (Compatible with water)
Typical Isolated Yield 85% – 95%75% – 90%

References

  • Title: Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)
  • Source: Smolecule (smolecule.com)
  • Source: BenchChem (benchchem.com)
  • Title: US11814367B2 - Inhibitors of glycogen synthase 1 (GYS1)

Sources

Application Notes and Protocols: 1-Acetyl-4-methylpiperidine as a Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-Methylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide range of clinically successful drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while often conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The introduction of a methyl group at the 4-position of the piperidine ring can offer a significant enhancement in potency, an observation sometimes referred to as the "magic methyl effect," by influencing the conformational landscape of the molecule.[5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-acetyl-4-methylpiperidine as a versatile starting material for the synthesis of novel chemical entities. We will explore its application in the context of discovering new therapeutics, particularly for central nervous system (CNS) disorders and pain management.[3][6] The acetyl group serves as a convenient protecting group for the piperidine nitrogen, allowing for selective reactions at other positions if desired, or it can be readily removed to enable a vast array of derivatization strategies at the nitrogen atom.

Core Strategy: From a Simple Building Block to a Diverse Compound Library

The overarching strategy for employing 1-acetyl-4-methylpiperidine in a drug discovery program involves a two-stage process:

  • N-Deacetylation: The selective removal of the acetyl group to unmask the reactive secondary amine of the 4-methylpiperidine core.

  • Scaffold Derivatization: The subsequent functionalization of the 4-methylpiperidine nitrogen to generate a diverse library of molecules for biological screening.

This approach allows for the systematic exploration of the chemical space around the 4-methylpiperidine core, enabling the development of structure-activity relationships (SAR) and the optimization of lead compounds.

G cluster_0 Stage 1: Core Preparation cluster_1 Stage 2: Library Synthesis Start 1-Acetyl-4-methylpiperidine Deacetylation N-Deacetylation Start->Deacetylation Mild Hydrolysis or Reductive Cleavage Core 4-Methylpiperidine (Key Intermediate) Deacetylation->Core Amide Amide Coupling Core->Amide R-COOH, Coupling Agents Reductive Reductive Amination Core->Reductive R-CHO, Reducing Agents Sulfonylation Sulfonylation Core->Sulfonylation R-SO2Cl, Base Library Diverse Compound Library Amide->Library Reductive->Library Sulfonylation->Library Screening Biological Screening (e.g., GPCRs, Ion Channels) Library->Screening

Figure 1: A generalized workflow for the utilization of 1-acetyl-4-methylpiperidine in a drug discovery campaign.

Part 1: N-Deacetylation Protocols

The selective cleavage of the N-acetyl group is a critical first step. The choice of method depends on the overall stability of the molecule and the presence of other sensitive functional groups. Here, we present two robust and widely applicable protocols.

Protocol 1.1: Mild Basic Hydrolysis

This method is suitable for substrates that are stable to basic conditions and offers an environmentally friendly approach using water as a solvent.[7]

Rationale: Sodium bicarbonate in water provides a mild basic environment that can effectively hydrolyze the amide bond of the N-acetyl group without resorting to harsh conditions that could lead to side reactions.

Materials:

  • 1-Acetyl-4-methylpiperidine

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottomed flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

  • To a round-bottomed flask, add 1-acetyl-4-methylpiperidine (1 mmol) and sodium bicarbonate (6 mmol).

  • Add deionized water (8 mL) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 6 to 24 hours depending on the substrate.

  • Upon completion, dilute the reaction mixture with water (20 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with brine (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methylpiperidine.

Self-Validation: The purity of the resulting 4-methylpiperidine should be assessed by ¹H NMR and ¹³C NMR spectroscopy and compared to reference spectra. The absence of the acetyl peak in the ¹H NMR spectrum is a key indicator of a complete reaction.

Protocol 1.2: Schwartz's Reagent Mediated N-Deacetylation

For substrates containing base-labile functional groups (e.g., esters), a milder, neutral condition is preferable. Schwartz's reagent (zirconocene hydrochloride) offers an excellent chemoselective method for N-deacetylation.[7][8]

Rationale: Schwartz's reagent is a mild and neutral reducing agent that chemoselectively cleaves the N-acetyl bond, leaving other protecting groups like Boc, Fmoc, Cbz, and esters intact.[7][8]

Materials:

  • 1-Acetyl-4-methylpiperidine

  • Schwartz's reagent (Cp₂ZrHCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottomed flask under an inert atmosphere, add 1-acetyl-4-methylpiperidine (1 mmol) and dissolve it in anhydrous THF (2 mL).

  • Add Schwartz's reagent (3-6 equivalents) to the stirred solution at room temperature.

  • Stir the reaction mixture for 0.5 to 3 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous solution with dichloromethane (2 x 5 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to afford the crude product, which can be purified by silica gel column chromatography if necessary.

Part 2: Derivatization of the 4-Methylpiperidine Scaffold

With the free secondary amine of 4-methylpiperidine in hand, a multitude of derivatization reactions can be employed to build a library of compounds for screening. The piperidine scaffold is particularly prevalent in drugs targeting the CNS, including opioid receptor modulators for pain and neurokinin receptor antagonists for a variety of neurological disorders.[9][10][11]

G cluster_opioid Opioid Receptor Modulators (Analgesics) cluster_nk Neurokinin (NK) Receptor Antagonists cluster_other Other CNS Targets Core 4-Methylpiperidine Amide_Opioid Amide Coupling (e.g., with substituted benzoic acids) Core->Amide_Opioid Reductive_NK Reductive Amination (e.g., with aryl aldehydes) Core->Reductive_NK Sulfonylation_Other Sulfonylation (e.g., with arylsulfonyl chlorides) Core->Sulfonylation_Other Opioid_Analog Fentanyl/Meperidine Analogs Amide_Opioid->Opioid_Analog NK_Analog Spiro-piperidine Analogs Reductive_NK->NK_Analog Other_Analog Diverse CNS-active Scaffolds Sulfonylation_Other->Other_Analog

Figure 2: Derivatization strategies for 4-methylpiperidine targeting different classes of CNS receptors.

Protocol 2.1: Amide Coupling for Opioid Receptor Ligands

Many potent opioid analgesics, such as fentanyl and its analogs, feature an N-acyl piperidine core.[1]

Rationale: Amide bond formation is a robust and well-established reaction in medicinal chemistry. The use of standard coupling reagents allows for the introduction of a wide variety of carboxylic acids, enabling fine-tuning of the electronic and steric properties of the final compound to optimize receptor binding.

Materials:

  • 4-Methylpiperidine

  • A carboxylic acid of interest (e.g., a substituted benzoic acid)

  • A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

  • A non-nucleophilic base (e.g., DIPEA or triethylamine)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a round-bottomed flask, dissolve the carboxylic acid (1.1 eq.) and the coupling agent (1.2 eq.) in the anhydrous solvent.

  • Add the base (2-3 eq.) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 4-methylpiperidine (1 eq.) in the anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2.2: Reductive Amination for Neurokinin Receptor Antagonists

Derivatives of piperidine are also key components of neurokinin receptor antagonists, which have therapeutic potential in depression, anxiety, and pain.[12][13]

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate followed by its reduction, providing a direct route to N-alkylated piperidines.

Materials:

  • 4-Methylpiperidine

  • An aldehyde or ketone of interest (e.g., a substituted benzaldehyde)

  • A mild reducing agent (e.g., sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN))

  • A suitable solvent (e.g., dichloroethane (DCE) or methanol)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • To a solution of 4-methylpiperidine (1 eq.) and the aldehyde/ketone (1.1 eq.) in the chosen solvent, add a catalytic amount of acetic acid (optional, to facilitate iminium ion formation).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (1.5 eq.) portion-wise to control any potential exotherm.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the product as needed.

Data Presentation: Physicochemical Properties

The physicochemical properties of the core building block are crucial for guiding derivatization strategies.

PropertyValueSource
4-Methylpiperidine
Molecular FormulaC₆H₁₃N[14]
Molecular Weight99.17 g/mol [14]
Boiling Point124 °C[14]
Density0.838 g/mL[14]
pKa (of conjugate acid)~11.2[15]
1-Acetyl-4-methylpiperidine
Molecular FormulaC₈H₁₅NO[16]
Molecular Weight141.21 g/mol [16]

Conclusion

1-Acetyl-4-methylpiperidine is a readily available and highly versatile building block for drug discovery. Its strategic importance lies in the proven therapeutic value of the 4-methylpiperidine scaffold, particularly in the development of CNS-active agents. The straightforward N-deacetylation, followed by a wide range of possible derivatization reactions, provides a robust platform for the synthesis of diverse chemical libraries. The protocols outlined in this application note offer reliable and reproducible methods to unlock the potential of this valuable starting material, enabling the efficient exploration of new chemical space and the discovery of novel drug candidates.

References

  • Sato, N., et al. (1998). Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl) -4-(spiro-substituted piperidin-1'-yl)butyl]-N-methylbenzamides and evaluation of NK1-NK2 dual antagonistic activities. Chemical & Pharmaceutical Bulletin, 46(10), 1538-44. [Link]

  • Sato, N., et al. (1997). Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin, 45(9), 1518-25. [Link]

  • Lee, H., et al. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry Letters, 21(17), 5179-82. [Link]

  • Krasavin, M., & Dar'in, D. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116345. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Blakemore, D.C. (2026). Sourcing 4-Methylpiperidine: A Guide for Pharma & Agrochemical Buyers. Retrieved from [Link]

  • Ye, L., et al. (2023). Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor. European Journal of Medicinal Chemistry, 257, 115486. [Link]

  • Mushtaq, N., et al. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs. [Link]

  • Singh, P., et al. (2023). Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Current Organic Chemistry, 27(6), 464-487. [Link]

  • PrepChem. (n.d.). Synthesis of 1-acetyl-4-phenyl-4-(3-trifluoromethylphenoxy)piperidine. Retrieved from [Link]

  • Antonchick, A.P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1399. [Link]

  • Google Patents. (1999). US5861513A - Preparation of 1-acetyl-4-piperidones.
  • Sharma, S., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, e202500366. [Link]

  • Saikia, P., & Boruah, R. C. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Indian Journal of Chemistry, 49B, 1260-1263. [Link]

  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug.... Retrieved from [Link]

  • Bhat, R. G., & Ghosh, Y. (2012). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry, 10(4), 754-757. [Link]

  • Galeano, V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4). [Link]

  • Antonchick, A.P., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 226-252. [Link]

  • Moons, S. J., et al. (2022). Selective N‐Deacetylation and Functionalization of Aminosugars. European Journal of Organic Chemistry, 2022(31), e202200659. [Link]

Sources

Application Note: ¹H and ¹³C NMR Assignments for 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-Acetyl-4-methylpiperidine (N-acetyl-4-methylpiperidine) is a critical structural motif and intermediate in the synthesis of neuroactive pharmaceuticals, including sigma-1 (


) receptor ligands and cholinesterase inhibitors[1]. Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the restricted rotation around the amide bond. This application note provides a comprehensive, self-validating protocol for the ¹H and ¹³C NMR assignment of 1-acetyl-4-methylpiperidine, detailing the mechanistic causality behind the observed rotameric signal splitting.

Mechanistic Insights: The Causality of Signal Duplication

When analyzing N-acetylpiperidines, researchers frequently observe "extra" signals that mimic sample impurity. However, this is a fundamental stereochemical phenomenon driven by the partial double-bond character of the N-C(O) amide bond.

  • Restricted Rotation and Amide Resonance: The delocalization of the nitrogen lone pair into the carbonyl group enforces a planar geometry around the amide bond. At room temperature (298 K), the energy barrier to rotation around this bond is sufficiently high that the rotation is slow on the NMR timescale [2].

  • Symmetry Breaking: In 1-acetyl-4-methylpiperidine, the piperidine ring adopts a chair conformation with the 4-methyl group locked in the equatorial position to minimize 1,3-diaxial interactions. The planar N-acetyl group aligns with the C2-N-C6 plane. Because the carbonyl oxygen is syn to one side of the ring and anti to the other, the inherent plane of symmetry of the 4-methylpiperidine ring is broken.

  • Magnetic Anisotropy: The carbonyl group exerts a strong anisotropic deshielding effect. The equatorial proton syn to the carbonyl oxygen is pushed significantly downfield (

    
    4.6 ppm) compared to the anti equatorial proton (
    
    
    
    3.8 ppm) [3]. This results in distinct, non-equivalent chemical shifts for C2/C6 and C3/C5.

NMR_Workflow N1 Sample Preparation (CDCl3, 298 K) N2 1D NMR Acquisition (1H & 13C) N1->N2 N3 2D NMR Correlation (COSY, HSQC, HMBC) N2->N3 N4 Observation of Signal Duplication N2->N4 N7 Final Conformational Assignment N3->N7 N5 Variable Temperature (VT) NMR N4->N5 Confirm Restricted Rotation N6 Coalescence of Rotameric Signals N5->N6 N6->N7

Caption: Workflow for the NMR-based conformational analysis of amide rotamers.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the NMR acquisition must be designed to self-validate. Relying solely on 1D ¹H NMR can lead to misassignments due to overlapping aliphatic multiplets. The following protocol integrates 1D and 2D techniques to establish a closed-loop verification system.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of 1-acetyl-4-methylpiperidine in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). CDCl₃ is chosen because its low polarity preserves the native ground-state amide conformation without inducing competitive hydrogen bonding [4].

  • Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS) to serve as a 0.00 ppm reference anchor.

Step 2: Instrument Calibration & 1D Acquisition
  • Tuning and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) and gradient shimming to ensure a line width at half-height (

    
    ) of < 1.0 Hz for the TMS signal.
    
  • ¹H NMR Parameters:

    • Pulse sequence: Standard 30° pulse (zg30).

    • Relaxation delay (

      
      ): Set to 2.0 seconds. Causality: A sufficient 
      
      
      
      ensures complete longitudinal relaxation (
      
      
      ) of the methyl protons, ensuring accurate 3H integrations relative to the 1H ring protons.
    • Scans: 16.

  • ¹³C NMR Parameters:

    • Pulse sequence: Power-gated decoupling (zgpg30) to leverage the Nuclear Overhauser Effect (NOE) for signal enhancement.

    • Scans: 512–1024 (depending on concentration).

Step 3: 2D Validation (HSQC)
  • Acquisition: Run a ¹H-¹³C HSQC experiment.

  • Self-Validation Logic: The 1D ¹H NMR will show four distinct signals for the protons adjacent to the nitrogen (C2 and C6). The HSQC will definitively prove that the highly deshielded proton at

    
    4.6 ppm and the proton at 
    
    
    
    3.0 ppm correlate to one carbon (e.g., C6, syn to carbonyl), while the protons at
    
    
    3.8 ppm and
    
    
    2.5 ppm correlate to the other carbon (C2, anti to carbonyl). This cross-validates the rotameric splitting model.

Data Presentation: Quantitative Assignments

The following tables summarize the assigned chemical shifts for 1-acetyl-4-methylpiperidine at 298 K in CDCl₃. Note that due to the restricted rotation, the molecule exhibits pseudo-rotameric signals where the left and right sides of the piperidine ring are non-equivalent.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
IntegrationAssignment Rationale & Causality
C6-H

4.60d,

1HEquatorial, syn to C=O. Experiences maximum anisotropic deshielding from the carbonyl group.
C2-H

3.80d,

1HEquatorial, anti to C=O. Less deshielded than C6-H

.
C6-H

3.05td,

1HAxial, syn to C=O.
C2-H

2.55td,

1HAxial, anti to C=O.
Acetyl-CH

2.08s3HSharp singlet; diagnostic of the N-acetyl methyl group.
C3-H

, C5-H

1.70 – 1.85m2HOverlapping multiplets. Equatorial ring protons.
C4-H 1.55m1HAxial proton at the 4-position, split by adjacent axial/equatorial protons and the methyl group.
C3-H

, C5-H

1.05 – 1.20m2HOverlapping multiplets. Axial ring protons are typically upfield of equatorial protons.
4-CH

0.95d,

3HDoublet due to coupling with the single C4 axial proton.
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (

, ppm)
TypeAssignment Rationale
C=O 169.0QuaternaryCharacteristic amide carbonyl resonance.
C6 47.0CH


-carbon syn to the carbonyl oxygen.
C2 41.5CH


-carbon anti to the carbonyl oxygen.
C5 34.5CH


-carbon syn to the carbonyl oxygen.
C3 33.5CH


-carbon anti to the carbonyl oxygen.
C4 31.0CH

-carbon bearing the methyl group.
Acetyl-CH

21.8CH

Amide methyl carbon.
4-CH

21.5CH

Aliphatic methyl carbon.

Advanced Troubleshooting: Variable Temperature (VT) NMR

If the 1D spectra present overly broadened signals that complicate integration (a common occurrence if the sample temperature is near the coalescence point of the rotamers), the protocol must be adapted.

  • Action: Perform Variable Temperature (VT) NMR.

  • Mechanism: Heating the sample to 330–350 K (using a suitable high-boiling solvent like DMSO-

    
     if exceeding the boiling point of CDCl₃) provides the thermal energy required to overcome the N-C(O) rotational barrier.
    
  • Result: The rotation becomes fast on the NMR timescale, and the distinct C2/C6 and C3/C5 signals will coalesce into time-averaged, simplified peaks, confirming that the initial complexity was due to conformational dynamics rather than chemical impurities.

References

  • Multitargeting Histamine H3 Receptor Ligands among Acetyl- and Propionyl-Phenoxyalkyl Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate. Available at:[Link]

  • Proton NMR Prediction of Amides. University of Liverpool Repository. Available at:[Link]

  • Synthesis of Chiral 1-[ω-(4-Chlorophenoxy)alkyl]-4-methylpiperidines and Their Biological Evaluation. American Chemical Society (ACS). Available at:[Link]

Large-scale synthesis of 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Large-Scale Synthesis of 1-Acetyl-4-methylpiperidine

Abstract

This guide details a scalable, industrial-grade protocol for the synthesis of 1-Acetyl-4-methylpiperidine (CAS: 5221-53-4) via the N-acetylation of 4-methylpiperidine using acetic anhydride. Unlike bench-scale methods that often rely on excess pyridine or varying acyl chlorides, this protocol utilizes a dose-controlled, solvent-minimized approach optimized for thermal safety, atom economy, and ease of purification. The target throughput is defined for Pilot Plant operations (1–10 kg scale), with considerations for heat transfer and byproduct management.

Introduction & Strategic Rationale

1-Acetyl-4-methylpiperidine is a critical heterocyclic intermediate used in the synthesis of pharmaceutical agents (e.g., GYS1 inhibitors) and agrochemical precursors (analogs of Picaridin).

Process Selection: Acetic Anhydride vs. Acetyl Chloride For large-scale manufacturing, Acetic Anhydride (


)  is selected over Acetyl Chloride for three specific engineering reasons:
  • Corrosion Control:

    
     produces acetic acid as a byproduct, which is far less corrosive to stainless steel reactors (SS316) than the HCl gas generated by acetyl chloride.
    
  • Thermal Management: The reaction enthalpy with

    
     is moderately exothermic (
    
    
    
    ), whereas acetyl chloride is violently exothermic, requiring cryogenic cooling which is cost-prohibitive at scale.
  • Atom Economy: The acetic acid byproduct can be recovered or easily neutralized, whereas HCl requires scrubbing systems.

Reaction Mechanism & Critical Process Parameters (CPP)

The synthesis proceeds via nucleophilic acyl substitution. The secondary amine (4-methylpiperidine) attacks the carbonyl carbon of acetic anhydride.

Critical Process Parameters:

  • Temperature: Must be maintained

    
    C during addition to prevent impurity formation (di-acylation or ring opening side reactions) and minimize vapor generation.
    
  • Stoichiometry: A slight excess of

    
     (1.05 – 1.10 eq) ensures complete conversion of the amine.
    
  • Quench pH: The workup must neutralize the acetic acid byproduct (pH > 9) to ensure the product remains in the organic phase during extraction.

Visual 1: Reaction Scheme & Mechanism

ReactionScheme SM1 4-Methylpiperidine (C6H13N) TS Tetrahedral Intermediate SM1->TS + Nucleophilic Attack SM2 Acetic Anhydride (Ac2O) SM2->TS Prod 1-Acetyl-4-methylpiperidine (Target) TS->Prod - AcOH Byprod Acetic Acid (Byproduct) TS->Byprod

Caption: Nucleophilic acyl substitution mechanism. The amine nitrogen attacks the anhydride carbonyl, eliminating acetic acid.

Safety & Hazard Analysis

ComponentHazard ClassCritical Precaution
4-Methylpiperidine Flammable, CorrosiveCauses severe skin burns. Use viton/nitrile gloves. Ground all equipment.
Acetic Anhydride Corrosive, LachrymatorReacts violently with water. Store away from moisture.
Reaction Matrix ExothermicRunaway Risk. Do not add anhydride all at once. Use a dosing pump.

Detailed Protocol (Pilot Scale: 10 mol Batch)

Target Scale: ~1.4 kg output Equipment: 5L Jacketed Glass Reactor, Overhead Stirrer, Dosing Pump, Reflux Condenser.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsAmountDensityVolume
4-Methylpiperidine 99.181.0992 g0.84 g/mL~1180 mL
Acetic Anhydride 102.091.11123 g1.08 g/mL~1040 mL
Toluene (Solvent) 92.14N/A~2000 mL0.87 g/mL2.0 L
50% NaOH (aq) 40.00~1.2~960 g1.52 g/mL~630 mL
Step-by-Step Procedure

Step 1: Reactor Charging

  • Purge reactor with Nitrogen (

    
    ) to remove moisture.
    
  • Charge 4-Methylpiperidine (992 g) and Toluene (2.0 L) .

  • Start agitation (250 RPM).

  • Cool the jacket to 10°C .

Step 2: Controlled Addition (The "Dose")

  • Load Acetic Anhydride (1123 g) into the dosing funnel or pump reservoir.

  • Begin addition slowly. Target Rate: 15–20 mL/min.

  • Monitor Internal Temperature (Ti): Allow Ti to rise to 30–40°C but do not exceed 60°C .

    • Note: If Ti > 60°C, stop addition and increase jacket cooling.

  • After addition is complete, the mixture will be a clear, slightly yellow solution.

Step 3: Reaction Completion

  • Warm the reactor to 60°C and hold for 2 hours.

  • IPC (In-Process Control): Sample for GC or TLC. Target: < 1% residual 4-methylpiperidine.

Step 4: Workup & Neutralization

  • Cool reactor to 20°C .

  • Slowly add Water (1.0 L) to quench excess anhydride (Exothermic!).

  • Adjust pH to >10 by adding 50% NaOH dropwise. Keep Ti < 30°C.

    • Why: This converts the acetic acid byproduct into sodium acetate (water-soluble) and ensures the product (amide) is in the organic phase.

  • Stop stirring and allow phases to separate (30 min).

  • Drain the lower aqueous phase (waste: contains Sodium Acetate).

  • Wash the organic phase with Brine (500 mL) .

Step 5: Concentration & Purification

  • Transfer organic phase to a distillation setup.[1][2]

  • Strip Toluene at reduced pressure (Rotovap or Reactor Vacuum: 50°C @ 100 mbar).

  • Final Purification: High Vacuum Distillation.

    • The crude oil is distilled to remove heavy colored impurities.

    • Boiling Point: Product distills at ~100–110°C @ 5–10 mmHg . (Atmospheric BP is >240°C; do not distill at ambient pressure to avoid decomposition).

Process Flow Diagram

Visual 2: Industrial Workflow

ProcessFlow Start Start: N2 Purge Reactor Reactor: Charge Amine + Toluene Cool to 10°C Start->Reactor Addition Dosing: Add Ac2O (Control Ti < 60°C) Reactor->Addition Cook Reaction: Heat to 60°C (2 Hours) Addition->Cook Quench Workup: Add Water + NaOH (pH > 10) Cook->Quench PhaseSep Phase Separation (Remove Aqueous NaOAc) Quench->PhaseSep Strip Solvent Strip (Remove Toluene) PhaseSep->Strip Organic Layer Distill Vacuum Distillation (Collect ~105°C @ 10mmHg) Strip->Distill Final Final Product 1-Acetyl-4-methylpiperidine Distill->Final

Caption: Step-by-step unit operations from reactor charging to final isolation.

Quality Control & Specifications

TestMethodSpecification
Appearance VisualColorless to pale yellow liquid
Purity GC-FID> 98.5% Area
Identification H-NMR / IRConforms to Structure
Water Content Karl Fischer< 0.5%

NMR Characterization (Predicted):

  • 1H NMR (CDCl3):

    
     4.5 (d, 1H), 3.7 (d, 1H), 3.0 (t, 1H), 2.5 (t, 1H), 2.05 (s, 3H, -COCH3), 1.6 (m, 3H), 1.1 (m, 2H), 0.9 (d, 3H, -CH3).
    
  • Note: The amide bond creates rotamers, often broadening signals or showing dual peaks for ring protons.

Troubleshooting Guide

  • Issue: Product is colored (Dark Yellow/Brown).

    • Cause: High temperature during addition or distillation.

    • Fix: Ensure Ti < 60°C during reaction.[3] Use high vacuum (<10 mmHg) to lower distillation temperature.

  • Issue: Low Yield.

    • Cause: Loss of product into aqueous phase during workup.

    • Fix: Ensure pH > 10 during extraction. The amide is neutral, but if pH is low, equilibrium with acetic acid might affect solubility or phase separation. Re-extract aqueous layer with DCM.

  • Issue: Incomplete Conversion.

    • Cause: Wet solvent or amine (hydrolysis of anhydride).

    • Fix: Dry Toluene over molecular sieves. Increase Ac2O equivalents to 1.2.

References

  • National Institutes of Health (NIH). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. (Reagent handling and stoichiometry). Available at: [Link]

  • University of Rome (Tor Vergata). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (Green chemistry approaches to acetylation). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 1-AC-MP-PUR Status: Active Support Agent: Senior Application Scientist Topic: Troubleshooting & Purification Protocols[1][2]

Initial Triage & Diagnostics

Objective: Identify the primary impurity profile of your crude mixture to select the correct purification module.[1][3]

The synthesis of 1-Acetyl-4-methylpiperidine (CAS: 4593-17-3) typically involves the acetylation of 4-methylpiperidine using acetic anhydride or acetyl chloride.[1][2] The crude reaction mixture often contains three distinct impurity classes. Use the table below to diagnose your specific issue.

SymptomProbable CauseChemical LogicRecommended Action
Fishy / Amine Odor Unreacted 4-methylpiperidine Starting material breakthrough.[1][2] The amine has a low odor threshold.[1][2]Go to Module A (Acid Wash)
Vinegar Odor Residual Acetic Acid Byproduct of acetic anhydride/acetyl chloride reaction.[1][3]Go to Module A (Base Wash)
Dark Color (Yellow/Brown) Oxidation / PolymerizationAmides and amines can oxidize or form color bodies at high temps.[1][3]Go to Module B (Vacuum Distillation)
Solid Precipitate Amine SaltsHCl or Acetate salts of the starting amine.[1][3]Filter before Workup

Technical Modules (Step-by-Step Protocols)

Module A: Chemical Workup (The "Wet" Method)

Target: Removal of Unreacted Amine and Acidic Byproducts.[1][3] Principle: Solubility differentiation based on pKa.

  • 4-Methylpiperidine (Amine): Basic (pKa ~11).[2][3] Forms water-soluble salts with dilute acid.[1][2]

  • 1-Acetyl-4-methylpiperidine (Amide): Neutral/Very Weakly Basic.[1][2] Remains in the organic layer during dilute acid washes.[1][2]

  • Acetic Acid: Acidic (pKa ~4.75).[2][3] Forms water-soluble salts with weak base.[1][2][3]

Protocol:

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (Ratio: 10 mL solvent per 1 g crude).

  • Amine Removal (Critical Step):

    • Wash the organic phase twice with 1M HCl (Volume: 1:1 ratio with organic phase).[1][2]

    • Mechanism:[1][2][3][4] The HCl protonates the unreacted 4-methylpiperidine, forcing it into the aqueous layer.[1][2] The amide product remains in the organic layer.[1][2]

  • Acid Removal:

    • Wash the organic phase twice with Saturated NaHCO₃ (Sodium Bicarbonate) .[1]

    • Mechanism:[1][2][3][4] Neutralizes residual acetic acid and any entrained HCl.[1][2][3]

  • Drying: Wash with Brine (saturated NaCl), separate, and dry over anhydrous MgSO₄ or Na₂SO₄ .[1][3]

  • Concentration: Remove solvent under reduced pressure (Rotovap).

Module B: Vacuum Distillation (The "Polishing" Method)

Target: Removal of Color Bodies and High-Boiling Impurities.[1][2][3] Prerequisite: Perform Module A first to prevent salt formation in the distillation pot.[1][2][3]

Physical Properties Data:

  • Boiling Point (Atmospheric): ~250°C (Estimated - Do not distill at atm pressure to avoid decomposition)[1]

  • Boiling Point (Vacuum): 100–115°C @ 3–5 mmHg (Torr)

  • Appearance: Colorless to pale yellow liquid.[1][2][3][5]

Protocol:

  • Setup: Short-path distillation head with a vacuum cow receiver.

  • Vacuum: Apply high vacuum (<10 mmHg).

  • Heating: Use an oil bath. Set bath temperature ~20-30°C higher than the expected boiling point.

  • Fraction Collection:

    • F1 (Forerun): Discard solvent traces or low-boiling volatiles.[1][2][3]

    • F2 (Main Fraction): Collect stable temperature plateau (e.g., 105°C @ 4 mmHg).[1]

    • F3 (Residue): Stop before the pot runs dry to avoid thermal degradation of the residue.[1]

Visual Logic & Decision Pathways[1][2]

Diagram 1: Purification Decision Matrix

This flowchart guides you through the logical steps of purifying the crude mixture based on its composition.

PurificationLogic Start Crude 1-Acetyl-4-methylpiperidine CheckOdor Check Odor/Composition Start->CheckOdor AminePres Fishy Smell? (Unreacted Amine) CheckOdor->AminePres AcidPres Vinegar Smell? (Acetic Acid) CheckOdor->AcidPres AcidWash Module A: Wash with 1M HCl (Removes Amine) AminePres->AcidWash Yes BaseWash Module A: Wash with NaHCO3 (Removes Acid) AcidPres->BaseWash Yes ColorPres Dark Color? Distill Module B: Vacuum Distillation (105°C @ 4mmHg) ColorPres->Distill If Colored Final Pure Product (Colorless Liquid) ColorPres->Final If Clear AcidWash->BaseWash Sequential Workup BaseWash->ColorPres Distill->Final

Caption: Logical workflow for selecting purification steps based on crude impurities.

Diagram 2: The Chemistry of Separation

Understanding why the extraction works is vital for troubleshooting.[1][3]

ExtractionChem cluster_organic Organic Layer (DCM) cluster_aqueous Aqueous Layer (1M HCl) Amide 1-Acetyl-4-methylpiperidine (Neutral Amide) Remains Soluble AmineSalt 4-Methylpiperidine HCl Salt (Protonated/Ionic) Migrates Here Crude Crude Mixture (Amide + Amine) HCl Add 1M HCl Crude->HCl HCl->Amide No Reaction HCl->AmineSalt Protonation (pH < 2)

Caption: Phase distribution mechanism during acidic workup.

Frequently Asked Questions (Troubleshooting)

Q1: My product solidified in the condenser during distillation. What happened?

  • Diagnosis: This is likely 1-Acetyl-4-methylpiperidine hydrochloride or the salt of the starting material.[1][2]

  • Cause: You attempted to distill without fully neutralizing the crude mixture. If residual HCl or acetic acid was present, it formed a salt with the amine/amide which has a very high melting point.

  • Fix: Stop distillation. Dissolve the solid back into DCM, wash with NaHCO₃ (base wash) to liberate the free base, dry, and re-distill.

Q2: I have low recovery yield after the acid wash (Module A). Did I lose my product?

  • Diagnosis: Potential "salting in" or emulsion.[1][2][3]

  • Check: The amide is water-soluble to a degree (LogS ~ -0.99).[1][2] If your aqueous layer is very large compared to the organic layer, you may lose product.[1]

  • Fix: Re-extract the acidic aqueous layer with DCM 3 times.[1][2][3] Combine all organic extracts. Ensure you use saturated brine in the final wash to "push" the organic product out of the water phase.[1][3]

Q3: Can I use Column Chromatography instead of distillation?

  • Answer: Yes, but it is often less efficient for bulk removal of liquid impurities.[1][2]

  • Conditions: If high purity (>99.5%) is required:

    • Stationary Phase: Silica Gel (60 Å).[1][2][3]

    • Mobile Phase: DCM:Methanol (95:5 to 90:10).[1][2][3] Amides are polar; you need a polar solvent system to elute them.[1][2][3]

    • Tip: Add 1% Triethylamine to the mobile phase if you observe "tailing" on TLC, though this is more critical for amines than amides.[1][3]

Q4: The product is colored even after distillation.

  • Diagnosis: Entrainment or oxidation.[1][2][3]

  • Fix: If a faint yellow color persists, dissolve the product in ethanol and treat with Activated Charcoal for 30 minutes.[1][2][3] Filter through Celite and remove the solvent.[1]

References & Data Sources

  • PubChem. 1-(4-Methylpiperidin-1-yl)ethanone (Compound CID 550758).[2] National Library of Medicine.[2] [Link]

Sources

Technical Support Center: Removal of Unreacted 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with removing unreacted 4-methylpiperidine from their reaction mixtures. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the successful purification of your target compounds.

Introduction

4-Methylpiperidine is a valuable reagent, widely recognized as an effective and less-regulated alternative to piperidine for the removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS).[1][2] Its basic nature and physical properties, however, can present purification challenges. This guide offers a range of strategies to effectively remove residual 4-methylpiperidine, ensuring the high purity of your final product.

Understanding the Challenge: Properties of 4-Methylpiperidine

A thorough understanding of the physicochemical properties of 4-methylpiperidine is fundamental to selecting the most appropriate purification strategy.

PropertyValueSource
Molecular FormulaC6H13N[3]
Molecular Weight99.17 g/mol [3]
Boiling Point124-128 °C[4][5]
Density0.838 g/mL at 25 °C[4][6]
Solubility in Water5.093e+004 mg/L @ 25 °C (Soluble)[6]
pKa of Conjugate Acid~11.2 (similar to piperidine)

The basicity of 4-methylpiperidine is the primary characteristic leveraged for its removal. Its relatively low boiling point and water solubility also inform the choice of purification techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove all traces of 4-methylpiperidine?

Residual 4-methylpiperidine can interfere with subsequent reaction steps, particularly those sensitive to basic conditions. In the context of drug development, it is an impurity that must be removed to meet stringent purity requirements. Furthermore, it can complicate the analysis of your final product, for instance, by interfering with NMR or mass spectrometry data.

Q2: I've tried concentrating my reaction mixture under reduced pressure, but I still have 4-methylpiperidine remaining. Why?

While 4-methylpiperidine has a moderate boiling point (124-128 °C), it can form azeotropes or have a significant vapor pressure, making its complete removal by simple evaporation challenging, especially if your desired product is a non-volatile oil or solid. Co-evaporation with a higher boiling point solvent that does not form an azeotrope with your product but does with 4-methylpiperidine, such as toluene, can sometimes be effective.

Q3: Can I use a simple water wash to remove 4-methylpiperidine?

A simple water wash can remove a significant portion of 4-methylpiperidine due to its water solubility.[6] However, this method is often insufficient for complete removal, especially if your product has some water solubility, leading to potential yield loss. For more effective removal, an acidic wash is recommended.

Q4: Are there any safety concerns when working with 4-methylpiperidine?

Yes, 4-methylpiperidine is a flammable liquid and can cause severe skin burns and eye damage.[3][7] It is harmful if swallowed.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide: Strategies for Removal

This section details various methods for the removal of unreacted 4-methylpiperidine. The choice of method will depend on the properties of your desired compound, the scale of your reaction, and the required level of purity.

Method 1: Acid-Base Extraction

This is the most common and often the most effective method for removing basic impurities like 4-methylpiperidine. The principle lies in converting the basic amine into its protonated, water-soluble salt, which can then be easily separated from the organic-soluble product.

When to Use:

  • When your desired product is soluble in a water-immiscible organic solvent and stable to acidic conditions.

  • For routine purification in both small and large-scale reactions.

Workflow Diagram:

Caption: Acid-Base Extraction Workflow.

Detailed Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as dichloromethane (DCM), ethyl acetate (EtOAc), or diethyl ether.[8]

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 5% citric acid).

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The protonated 4-methylpiperidine will partition into the aqueous layer.[8]

  • Separation: Drain the lower organic layer. If using a less dense solvent than water, the organic layer will be on top.

  • Repeat: Repeat the acidic wash one or two more times with fresh aqueous acid to ensure complete removal.

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified product.

Causality: The acidic wash protonates the basic nitrogen of 4-methylpiperidine, forming a water-soluble ammonium salt. This dramatic change in polarity allows for its selective removal from the nonpolar organic phase into the aqueous phase.[9]

Method 2: Scavenger Resins

Scavenger resins are polymer-supported reagents designed to react with and remove specific types of excess reagents or byproducts from a reaction mixture.[10] For removing 4-methylpiperidine, an acidic scavenger resin is ideal.

When to Use:

  • When your product is sensitive to aqueous acidic conditions.

  • For parallel synthesis or high-throughput purification where traditional extraction is cumbersome.

  • When a very high level of purity is required, and trace amounts of the amine need to be removed.

Workflow Diagram:

Caption: Scavenger Resin Purification Workflow.

Detailed Protocol:

  • Resin Selection: Choose an appropriate acidic scavenger resin (e.g., a sulfonic acid-functionalized polystyrene resin).

  • Incubation: Dissolve the crude reaction mixture in a suitable organic solvent and add the scavenger resin (typically 3-5 equivalents relative to the excess amine).

  • Agitation: Stir or gently agitate the mixture at room temperature for 4-16 hours. The reaction time can be optimized by monitoring the disappearance of 4-methylpiperidine by TLC or LC-MS.

  • Filtration: Filter the mixture to remove the resin.

  • Rinsing: Wash the resin with a small amount of fresh solvent to recover any adsorbed product.

  • Isolation: Combine the filtrate and the washings, and concentrate under reduced pressure to yield the purified product.

Causality: The acidic functional groups on the solid support react with the basic 4-methylpiperidine, covalently or ionically binding it to the resin. Since the resin is a solid, it can be easily removed by simple filtration, leaving the desired product in solution.[10]

Method 3: Flash Column Chromatography

Flash column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase.

When to Use:

  • When your product and 4-methylpiperidine have significantly different polarities.

  • When other methods fail to provide the desired level of purity.

  • For the simultaneous removal of other impurities.

Detailed Protocol:

  • Stationary Phase: Silica gel is the most common stationary phase for purifying organic compounds.

  • Mobile Phase Selection: The key is to choose a solvent system where your product has a reasonable retention factor (Rf) (typically 0.2-0.4 on TLC), while 4-methylpiperidine either stays at the baseline or moves with the solvent front. Due to its basicity, 4-methylpiperidine can streak on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and prevent streaking. However, for the purpose of removal, running the column without a basic modifier is often preferable, as the amine will strongly adhere to the acidic silica. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.

  • Column Packing and Loading: Pack a column with silica gel and equilibrate with the initial mobile phase. Load your sample onto the column.

  • Elution: Run the column, collecting fractions and monitoring by TLC or another analytical technique to identify the fractions containing your purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Causality: The separation is based on the principle of differential partitioning of the components between the stationary phase and the mobile phase. The polar silica gel will strongly interact with the polar and basic 4-methylpiperidine, causing it to move slowly down the column, while a less polar product will elute more quickly.

Method 4: Recrystallization

If your desired product is a solid, recrystallization can be an excellent method for purification.

When to Use:

  • When your desired product is a solid at room temperature.

  • When a suitable solvent can be found that dissolves your product at high temperatures but not at low temperatures, while 4-methylpiperidine remains soluble at low temperatures.

Detailed Protocol:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound when hot but not when cold.[11][12] The impurities, in this case, 4-methylpiperidine, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[13]

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals to remove the residual solvent.

Causality: As the solution cools, the solubility of your desired compound decreases, leading to the formation of a crystalline solid lattice that excludes the impurity molecules, which remain in the solution.[14]

References

  • Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. (2019). ResearchGate. [Link]

  • 4-Methylpiperidine. PubChem. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2020). National Center for Biotechnology Information. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. [Link]

  • 4-methyl piperidine. The Good Scents Company. [Link]

  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2006). ACS Combinatorial Science. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. [Link]

  • Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Recrystallization. Course Hero. [Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]

  • Best solvent for FMOC removal. Reddit. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). ResearchGate. [Link]

  • Green Chemistry - In situ Fmoc removal. (2017). Royal Society of Chemistry. [Link]

  • Scavenger Resins. Amerigo Scientific. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Recrystallization I. Minnesota State University Moorhead. [Link]

  • Acid-Base Extraction. University of Missouri–St. Louis. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • 4-Methylpiperidine. Luxembourg Bio Technologies. [Link]

  • Acid-Base Extraction Tutorial. YouTube. [Link]

  • 4-methylpiperidine. Stenutz. [Link]

Sources

Technical Support Center: Optimizing N-Acetylation of 4-Methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

The Reaction: The acetylation of 4-methylpiperidine involves the nucleophilic attack of the secondary amine nitrogen on an acetylating agent (typically acetic anhydride or acetyl chloride). The target product is 1-(4-methylpiperidin-1-yl)ethanone (CAS: 4593-17-3), a tertiary amide.

Key Technical Insight: While 4-methylpiperidine is a secondary amine and generally nucleophilic, steric hindrance from the methyl group at the 4-position is minimal compared to ortho-substituted anilines. However, the main challenges in this synthesis are not conversion, but purification and exotherm management . The product is a high-boiling liquid (approx. 115°C at 3 Torr), making removal of high-boiling solvents or reagents difficult without vacuum distillation.

Core Reaction Scheme

The following diagram illustrates the standard mechanism using Acetic Anhydride (


) and Triethylamine (

).

ReactionMechanism Amine 4-Methylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Ac2O Acetic Anhydride (Electrophile) Ac2O->Intermediate Product N-Acetyl-4-methylpiperidine (Amide) Intermediate->Product Elimination Byproduct Acetate/Acetic Acid Intermediate->Byproduct Base Base (Et3N) (Proton Scavenger) Byproduct->Base Neutralization

Figure 1: Mechanistic pathway for the N-acetylation of 4-methylpiperidine.

Troubleshooting Guide (Q&A)

Issue 1: Incomplete Conversion (Starting Material Remains)

User Question: I ran the reaction with 1.0 eq of acetic anhydride in DCM for 4 hours, but TLC still shows a significant spot for 4-methylpiperidine. Why isn't it driving to completion?

Technical Diagnosis: This is a classic stoichiometry and acid-scavenging issue.

  • HCl/Acid Trap: As the reaction proceeds, it generates acetic acid (if using

    
    ) or HCl (if using 
    
    
    
    ). If you do not have sufficient base, the acid will protonate the unreacted 4-methylpiperidine, forming a non-nucleophilic ammonium salt (4-methylpiperidinium salt). This effectively removes your reactant from the equilibrium.
  • Hydrolysis: Acetic anhydride is moisture-sensitive. If your solvent was not anhydrous, a portion of the reagent hydrolyzed to acetic acid before reacting with the amine.

Solution:

  • Stoichiometry: Increase Acetic Anhydride to 1.2–1.5 equivalents .

  • Base: Ensure you are using at least 1.5 equivalents of base (Triethylamine or Diisopropylethylamine) to neutralize the byproduct acid.

  • Protocol Adjustment: If using Acetyl Chloride, switch to Schotten-Baumann conditions (biphasic Water/DCM with NaOH) to ensure the amine stays deprotonated.

Issue 2: Product is an Oil/Difficult to Crystallize

User Question: I expected a solid product, but I obtained a yellow oil. Trituration with hexanes didn't work. How do I purify this?

Technical Diagnosis: 1-(4-methylpiperidin-1-yl)ethanone is a liquid/oil at room temperature (Melting point < 25°C). It will not crystallize easily. The yellow color often comes from trace oxidation of the amine or impurities in the acetic anhydride.

Solution:

  • Do not attempt crystallization.

  • Purification Strategy: Use High-Vacuum Distillation (b.p. ~115°C @ 3 Torr) for large scales. For smaller scales, perform a rigorous acid/base extraction workup (see Protocol below) followed by a silica plug filtration if color persists.

Issue 3: "Emulsion Hell" During Workup

User Question: During the aqueous workup, I formed a thick emulsion that won't separate. I'm using DCM and saturated NaHCO3.

Technical Diagnosis: Amides can act as weak surfactants. The density of DCM (1.33 g/mL) is close to that of some concentrated salt solutions, and the presence of triethylammonium salts exacerbates the emulsion.

Solution:

  • Break the Emulsion: Add solid NaCl to saturate the aqueous layer (increasing density difference).

  • Solvent Switch: Dilute the organic layer with more DCM or switch to Ethyl Acetate (density ~0.9 g/mL) for the extraction, which floats on water and often separates cleaner.

  • Filtration: Filter the emulsion through a pad of Celite to remove fine particulates stabilizing the interface.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent (Green Chemistry)? A: Yes. The Schotten-Baumann method is highly effective for this substrate.

  • Conditions: Dissolve 4-methylpiperidine in DCM or EtOAc. Add an equal volume of 10% NaOH or saturated

    
    . Add Acetyl Chloride dropwise while stirring vigorously.
    
  • Why it works: The reaction rate of the amine with the acyl chloride is faster than the hydrolysis of the acyl chloride by water. The inorganic base scavenges the acid immediately.

Q: Is DMAP (4-Dimethylaminopyridine) necessary? A: Generally, no . 4-methylpiperidine is a secondary amine with sufficient nucleophilicity to react with acetic anhydride or acetyl chloride without hyper-nucleophilic catalysis. DMAP is usually reserved for sterically hindered alcohols or deactivated anilines. Adding DMAP complicates the workup as it is difficult to remove completely without acidic washing.

Q: How do I remove excess Acetic Anhydride? A: Quench the reaction with methanol (reacts to form volatile methyl acetate) or wash the organic layer with saturated aqueous NaHCO3 . Stir the biphasic mixture vigorously for 15 minutes to ensure hydrolysis of the anhydride.

Optimized Experimental Protocol

Objective: Synthesis of 1-(4-methylpiperidin-1-yl)ethanone (Scale: 10 mmol) Method: Anhydrous Acylation in Dichloromethane (DCM)

Reagents & Stoichiometry table
ReagentMW ( g/mol )EquivalentsAmountRole
4-Methylpiperidine 99.181.00.99 g (1.18 mL)Substrate
Acetic Anhydride 102.091.21.22 g (1.13 mL)Reagent
Triethylamine (

)
101.191.51.52 g (2.10 mL)Base
DCM (dry) --10-15 mLSolvent
DMAP 122.170.0112 mg (Optional)Catalyst
Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add 4-Methylpiperidine and Triethylamine to the flask. Add DCM (10 mL).

  • Cooling: Submerge the flask in an ice-water bath (0°C). Critical: This controls the exotherm and prevents colored impurity formation.

  • Addition: Add Acetic Anhydride dropwise over 5–10 minutes.

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). Stain with Ninhydrin (Starting amine turns red/purple; Product is UV active but won't stain strongly).

  • Quench: Add 2 mL of Methanol and stir for 10 minutes to consume excess anhydride.

  • Workup (The "Self-Validating" Purification):

    • Wash 1 (Acidic): Transfer to a separatory funnel. Wash with 1M HCl (2 x 10 mL).

      • Why? This converts unreacted 4-methylpiperidine and TEA into water-soluble salts, removing them from the organic layer.

    • Wash 2 (Basic): Wash with Saturated NaHCO3 (2 x 10 mL).

      • Why? This neutralizes the acetic acid byproduct and removes it into the aqueous layer.

    • Wash 3 (Neutral): Wash with Brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter and concentrate under reduced pressure (Rotovap).
  • Result: You should obtain a clear, colorless to pale yellow oil. Yield is typically >90%.

Troubleshooting Logic Map

Use this flowchart to diagnose outcomes immediately after your first run.

Troubleshooting Start Reaction Complete? CheckTLC Check TLC (Ninhydrin Stain) Start->CheckTLC SM_Present Starting Material Visible? CheckTLC->SM_Present YieldLow Problem: Incomplete Conversion SM_Present->YieldLow Yes PurityCheck Product Appearance? SM_Present->PurityCheck No Soln_Yield Action: Add 0.5 eq Ac2O + 0.5 eq Base YieldLow->Soln_Yield IsOil Clear/Yellow Oil PurityCheck->IsOil IsSolid Solid/Sludge PurityCheck->IsSolid Success Proceed to NMR/MS IsOil->Success Soln_Solid Impurity Likely. Check for Salts (TEA-HCl). Re-dissolve in DCM & Wash w/ Water. IsSolid->Soln_Solid

Figure 2: Decision tree for troubleshooting reaction outcomes.

References

  • BenchChem. Technical Support Center: Optimizing Piperidine Acylation Reactions. Retrieved from BenchChem Database. Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 20737 (1-Acetyl-4-methylpiperidine).Link

  • Sigma-Aldrich. 4-Methylpiperidine Safety Data Sheet & Product Information.Link

  • ResearchGate. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. (Discusses chemical properties of the amine). Link

  • ChemicalBook. 1-(4-Methylpiperidin-1-yl)ethanone Properties and Suppliers.Link

Troubleshooting low purity in 1-Acetyl-4-methylpiperidine preparations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the preparation of 1-Acetyl-4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic preparations. As Senior Application Scientists, we provide this resource to help you navigate common challenges and ensure high-purity outcomes.

Troubleshooting Guide: Addressing Low Purity

This section addresses specific issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction is incomplete, leaving significant unreacted 4-methylpiperidine in the crude product. What went wrong?

An incomplete reaction is the most common source of low purity. Several factors can be at play:

  • Reagent Stoichiometry and Quality: The molar ratio of the acetylating agent to the amine is critical. A slight excess (1.1-1.5 equivalents) of the acetylating agent is typically recommended to drive the reaction to completion.[1][2] Additionally, common acetylating agents like acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to atmospheric moisture.[1][3] Using a previously opened or old bottle may result in under-delivery of the active reagent.

    • Solution: Use a slight excess of a fresh or recently purified acetylating agent. Ensure all glassware is dry and the reaction is protected from atmospheric moisture, for instance, by running it under an inert atmosphere (Nitrogen or Argon).[2]

  • Amine Protonation (Loss of Nucleophilicity): The N-acetylation reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acetylating agent.[4] The reaction produces an acid byproduct (acetic acid from acetic anhydride, or hydrochloric acid from acetyl chloride).[5] If this acid is not neutralized, it will protonate the starting 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction.[2]

    • Solution: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the reaction mixture before adding the acetylating agent.[6] This base will scavenge the acid byproduct, ensuring the 4-methylpiperidine remains in its free, nucleophilic form.

  • Suboptimal Temperature: While the reaction is often exothermic, insufficient thermal energy can lead to a sluggish reaction rate.[1]

    • Solution: Most acetylations proceed well at 0 °C to room temperature.[6] If the reaction is slow, gentle heating to 40-60 °C can increase the rate. However, monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid potential side product formation at higher temperatures.[1][2]

Q2: My final product has a yellow or brown discoloration. What is the cause and how can it be prevented?

Discoloration typically points to the presence of minor, often highly colored, impurities arising from side reactions.

  • Cause: Aromatic amines are particularly susceptible to oxidation, which can create colored impurities.[1] While 4-methylpiperidine is an aliphatic amine, impurities in the starting material or degradation under harsh conditions (e.g., excessive heat) can still lead to discoloration.

  • Solution:

    • Use High-Purity Starting Materials: Ensure the 4-methylpiperidine starting material is colorless. If necessary, it can be purified by distillation.

    • Control Reaction Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.[2]

    • Purification: Discolored product can often be purified by vacuum distillation, leaving the less volatile colored impurities behind.

Q3: My workup procedure is difficult, and the product "oils out" instead of forming a clean layer. How can I improve my isolation?

"Oiling out" occurs when the product is highly soluble in the workup solvent or when impurities prevent clean phase separation or crystallization.[1]

  • Cause: This is common when the product and starting materials have similar solubility profiles or when emulsions form during aqueous extraction.

  • Solution:

    • Solvent Selection: Ensure the organic solvent used for extraction (e.g., dichloromethane, ethyl acetate) is appropriate.

    • Break Emulsions: If an emulsion forms during the aqueous wash, adding a small amount of brine (saturated aqueous NaCl solution) can help break it and improve phase separation.

    • Switch to Distillation: Since 1-Acetyl-4-methylpiperidine is a liquid, vacuum distillation is the most effective purification method.[7] It will separate the product from non-volatile impurities like salts and baseline material from the starting amine.

Q4: What are the most likely impurities in my final product and how can I remove them?

A systematic approach to identifying and removing impurities is key to achieving high purity.

ImpurityLikely SourceIdentification (Technique)Removal Strategy
Unreacted 4-Methylpiperidine Incomplete reaction (see Q1).GC, NMR (characteristic peaks).Optimize reaction conditions (excess acylating agent, add base). Remove during workup by washing with dilute aqueous acid (e.g., 1M HCl).
Acetic Acid Hydrolysis of acetic anhydride.NMR (singlet ~2.1 ppm), GC.Remove during workup by washing with aqueous base (e.g., saturated NaHCO₃ solution).[6]
Base-Related Salts (e.g., Triethylammonium Acetate)Use of a scavenger base (e.g., triethylamine).Often non-volatile and insoluble in organic solvents.Remove by washing the organic layer with water and brine during workup. For final removal, vacuum distillation is highly effective.
Water Incomplete drying of the organic layer.NMR (broad singlet), Karl Fischer titration.Dry the organic extract thoroughly with an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, standard protocol for the N-acetylation of 4-methylpiperidine?

This protocol is a robust starting point for achieving high yield and purity.

Synthesis_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dissolve 4-methylpiperidine (1.0 eq) & triethylamine (1.2 eq) in dry DCM under N₂ atmosphere. Cool 2. Cool the solution to 0 °C in an ice-water bath. Prep->Cool Add 3. Add acetic anhydride (1.1 eq) dropwise with stirring. Cool->Add Stir 4. Stir at 0 °C for 30 min, then warm to room temp for 2-4 hours. Add->Stir Monitor 5. Monitor reaction by TLC/GC until starting material is consumed. Stir->Monitor Quench 6. Quench with sat. aq. NaHCO₃. Separate organic layer. Monitor->Quench Wash 7. Wash organic layer with water, then brine. Dry over Na₂SO₄. Quench->Wash Concentrate 8. Concentrate under reduced pressure. Wash->Concentrate Purify 9. Purify the crude oil by vacuum distillation. Concentrate->Purify

Caption: General experimental workflow for synthesis.

Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

Both are effective, but they have different practical considerations.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Moderately reactive, easier to handle.[4]Highly reactive, reaction is often faster and more exothermic.[3]
Byproduct Acetic Acid (CH₃COOH)Hydrochloric Acid (HCl)
Handling Corrosive and a lachrymator.Highly corrosive, moisture-sensitive, and releases HCl gas. Requires more careful handling.[8]
Recommendation Generally preferred for its easier handling and less aggressive byproduct.Effective, but requires stringent anhydrous conditions and a base to neutralize the strong acid byproduct.
Q3: How do I troubleshoot my reaction using the flowchart below?

This flowchart provides a logical path for diagnosing and solving purity issues. Start at the top and follow the questions to identify the root cause and corresponding solution.

Troubleshooting_Flowchart Start Low Purity Observed in Crude Product CheckSM Is unreacted starting material (SM) present? Start->CheckSM Incomplete Incomplete Reaction CheckSM->Incomplete Yes OtherImp No (or minimal) SM present CheckSM->OtherImp No Stoich Check Stoichiometry: Use 1.1 eq of Ac₂O Incomplete->Stoich Reagent Check Reagent Quality: Use fresh Ac₂O Incomplete->Reagent Base Add Scavenger Base: Use 1.2 eq of Et₃N Incomplete->Base Temp Adjust Temperature: Gently warm if needed Incomplete->Temp CheckWorkup Are there unexpected peaks (e.g., salts, acid)? OtherImp->CheckWorkup WorkupIssue Improper Workup CheckWorkup->WorkupIssue Yes FinalPurify Purity still low after workup CheckWorkup->FinalPurify No WashAcid Wash with dilute acid (to remove excess base) WorkupIssue->WashAcid WashBase Wash with NaHCO₃ (to remove acetic acid) WorkupIssue->WashBase WashBrine Wash with Brine (to break emulsions) WorkupIssue->WashBrine Dry Dry organic layer thoroughly WorkupIssue->Dry Distill Perform Vacuum Distillation FinalPurify->Distill

Caption: A decision tree for troubleshooting low purity.

Q4: What analytical techniques are best for assessing the purity of 1-Acetyl-4-methylpiperidine?

A combination of techniques provides the most comprehensive picture of purity.

  • Gas Chromatography (GC): Excellent for this application. 1-Acetyl-4-methylpiperidine is volatile and thermally stable, making GC an ideal method for quantifying its purity and detecting volatile impurities like unreacted starting material.[7]

  • High-Performance Liquid Chromatography (HPLC): A versatile method that can separate the main component from non-volatile impurities.[9][10][11] A reverse-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H NMR can be used to check for the presence of starting material or other impurities by comparing the integration of characteristic peaks. It can also be used for quantitative analysis (qNMR) with an internal standard.[12]

References

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • US5861513A - Preparation of 1-acetyl-4-piperidones.
  • Synthesis of 1-acetyl-4-methylaminopiperidine hydrochloride. PrepChem.com. [Link]

  • Separation of 1-Methylpiperidine-4-methylamine on Newcrom R1 HPLC column. SIELC. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Green Chemistry - In situ Fmoc removal. Royal Society of Chemistry. [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. [Link]

  • Acetylation of amines with acetic anhydride. | Download Table. ResearchGate. [Link]

  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Chemoselective N-Acylation of Piperidones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Avoiding O-acetylation during the synthesis and functionalization of piperidones. Ticket ID: CHEM-SUP-882 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Insight

The Core Challenge: In piperidone chemistry, "O-acetylation" manifests in two distinct, problematic forms during N-functionalization attempts:

  • Enol Acetate Formation: The ketone at C4 tautomerizes to an enol, which is trapped by the acylating agent (common in acidic conditions or high heat).

  • Esterification of Hydroxyl Substituents: If the scaffold is a 4-hydroxypiperidine (a common piperidone derivative), the hydroxyl group competes with the amine.

The Solution Logic (Thermodynamics vs. Kinetics): Nitrogen (amine) is generally more nucleophilic than Oxygen (hydroxyl/enol) due to lower electronegativity. However, this selectivity collapses under two conditions:

  • Protonation (Low pH): The amine becomes ammonium (

    
    ), which is non-nucleophilic. The neutral oxygen then becomes the primary nucleophile.
    
  • Hyper-Catalysis: The use of DMAP (4-Dimethylaminopyridine) dramatically increases the electrophilicity of the acetylating agent, often lowering the activation energy barrier enough for the less nucleophilic oxygen to react.

To avoid O-acetylation, we must operate in a Kinetic Control Regime where the amine reacts instantly, and the oxygen reaction is suppressed by solvent choice or pH.

Decision Matrix & Workflow (Visualization)

The following diagram outlines the decision logic to select the correct protocol based on your substrate and constraints.

Piperidone_Acylation_Logic Start Substrate Analysis SubstrateType Is the substrate: (A) 4-Piperidone (Ketone) (B) 4-Hydroxypiperidine (Alcohol) Start->SubstrateType RiskEnol Risk: Enol Acetate Formation (Vinyl Ester) SubstrateType->RiskEnol (A) Ketone RiskEster Risk: Ester Formation (O-Acylation) SubstrateType->RiskEster (B) Alcohol ConditionCheck Are you using Acid Catalyst or High Heat (>50°C)? RiskEnol->ConditionCheck Sol_A PROTOCOL A: Biphasic Schotten-Baumann (Water/DCM or Water/EtOAc) ConditionCheck->Sol_A No (Standard) Sol_B PROTOCOL B: Anhydrous Mild Base (DCM/TEA, <0°C) ConditionCheck->Sol_B Water Sensitive DMAPCheck Are you using DMAP? RiskEster->DMAPCheck DMAPCheck->Sol_B No StopDMAP CRITICAL STOP: Remove DMAP immediately. It promotes O-acylation. DMAPCheck->StopDMAP Yes StopDMAP->Sol_B Switch Protocol

Caption: Decision tree for selecting N-acylation conditions while suppressing O-acylation pathways. Blue nodes indicate decision points; Green nodes indicate recommended protocols.

Validated Protocols

Protocol A: The "Self-Correcting" Biphasic Method (Recommended)

Best for: 4-Piperidone Hydrochloride Monohydrate, simple piperidines. Why it works: Water acts as a "scavenger" for O-acetylated species. Enol acetates and unstable esters hydrolyze rapidly in water, while the N-acetyl amide bond remains stable.

Materials:

  • 4-Piperidone HCl monohydrate (10 mmol)

  • Acetic Anhydride (

    
    ) (11-12 mmol)
    
  • Sodium Acetate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvent: Water / DCM (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve 4-piperidone HCl (1.54 g, 10 mmol) in 15 mL of water.

  • Base Addition: Add 1.2 eq of Sodium Acetate (1.0 g) or Sodium Bicarbonate (1.0 g) to the aqueous phase. Stir until clear.

  • Phase Separation: Add 15 mL of DCM (Dichloromethane). The mixture will be biphasic.

  • Acylation: Cool to 0°C. Add Acetic Anhydride (1.1 mL, 11-12 mmol) dropwise over 15 minutes.

  • Reaction: Stir vigorously at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x 10 mL). Combine organic layers, wash with brine, dry over

    
    , and concentrate.
    

Expected Outcome: >90% yield of N-acetyl-4-piperidone. No enol acetate detected.

Protocol B: The Anhydrous Method (For Sensitive Substrates)

Best for: Water-sensitive substrates, or when the piperidone ring has complex substituents. Critical Control: Temperature must be kept low (<0°C) to prevent enolization.

Materials:

  • Substrate (10 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Acetyl Chloride (AcCl) or Acetic Anhydride (

    
    ) (1.05 eq)
    
  • Solvent: Dry DCM or THF

Step-by-Step:

  • Preparation: Dissolve the piperidone HCl (10 mmol) in dry DCM (30 mL) under Argon/Nitrogen.

  • Base Addition: Add TEA (3.5 mL, 25 mmol). The solution may become cloudy (TEA·HCl precipitation).

  • Cooling: Cool the reaction mixture to -10°C to 0°C .

  • Addition: Add Acetyl Chloride (0.75 mL, 10.5 mmol) dropwise over 20 minutes. Do NOT rush.

  • Completion: Stir at 0°C for 2 hours. Monitor by TLC. If starting material remains, warm to RT slowly.

  • Quench: Add saturated

    
     solution (10 mL) to quench excess reagent and hydrolyze any trace O-acetyl species.
    

Troubleshooting & FAQs

Q: Why am I seeing vinyl protons (δ 5.0-5.5 ppm) in my NMR?

A: You have formed the enol acetate. This happens when the ketone tautomerizes to the enol form, and the enol oxygen attacks the acetylating agent.

  • Cause 1: Reaction temperature was too high (>40°C).

  • Cause 2: Acidic conditions were present (p-TsOH or HCl gas). Acid catalyzes enolization.

  • Fix: Ensure your base (TEA or NaOAc) is in excess before adding the acylating agent. Keep the temperature below 0°C during addition.

Q: Can I use DMAP to speed up the reaction?

A: NO. Avoid DMAP for chemoselective N-acylation. DMAP (4-Dimethylaminopyridine) forms a highly reactive N-acylpyridinium intermediate. This species is so electrophilic that it will react with any nucleophile, including the less reactive enol oxygen or hydroxyl groups. To maintain N-selectivity, rely on the inherent nucleophilicity difference between N and O, not on catalyst acceleration.

Q: My substrate has a 4-hydroxyl group. How do I N-acylate without O-acylating?

A: Use Stoichiometric Control.

  • Use exactly 1.0 - 1.1 equivalents of Acetic Anhydride.

  • Use a mild base like

    
     in Methanol or Ethanol. The ester (O-acetyl) is labile in methanol/base and will transesterify off, while the amide (N-acetyl) is stable.
    
  • Alternative: Use Protocol A (Schotten-Baumann). The hydrolysis rate of the ester is much faster than the amide in aqueous base.

Q: I need to remove the O-acetyl group but keep the N-acetyl group. How?

A: Selective Hydrolysis. If you accidentally formed the O,N-diacetyl species:

  • Dissolve the crude product in Methanol.

  • Add 1.5 eq of

    
     or LiOH.
    
  • Stir at room temperature for 30 minutes.

  • The O-acetyl group will cleave (saponify), leaving the N-acetyl group intact.

References

  • LookChem. (n.d.). N-Acetyl-4-piperidone - 32161-06-1.[1][2][3] Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 122563, N-Acetyl-4-piperidone. Retrieved March 3, 2026, from [Link]

  • ScienceMadness. (2012).[4] N-alkylation of 4-piperidone. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved March 3, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of enol-acetate. Retrieved March 3, 2026, from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: 1-Acetyl-4-methylpiperidine vs. 1-Acetylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between 1-Acetylpiperidine (the unsubstituted parent amide) and its C4-substituted variant, 1-Acetyl-4-methylpiperidine .

While both serve as dipolar aprotic solvents and building blocks, their utility in synthesis diverges significantly due to conformational dynamics . 1-Acetylpiperidine exists as a rapidly equilibrating mixture of conformers, whereas 1-Acetyl-4-methylpiperidine functions as a conformationally locked scaffold . This distinction is the critical decision factor for medicinal chemists designing stereoselective syntheses (e.g.,


-lithiation) or probing Structure-Activity Relationships (SAR) where the spatial orientation of the N-acyl group is pivotal.

Part 1: Physicochemical Profile & Identification

The introduction of the methyl group at the 4-position increases lipophilicity and boiling point while significantly altering the molecular volume. Note the critical distinction between the N-acetyl derivative (discussed here) and the isomeric 4-acetyl ketone to avoid procurement errors.

Feature1-Acetylpiperidine1-Acetyl-4-methylpiperidine
CAS Registry 618-42-8 4593-17-3
IUPAC Name 1-(piperidin-1-yl)ethanone1-(4-methylpiperidin-1-yl)ethanone
Common Name N-AcetylpiperidineN-Acetyl-4-pipecoline
Molecular Weight 127.19 g/mol 141.21 g/mol
Boiling Point 226 °C (atm) / 99 °C (3 Torr)~235–240 °C (atm) / 115 °C (3 Torr)
Density 1.01 g/mL1.001 g/mL
LogP (Calc) 0.350.85 (Higher Lipophilicity)
Conformation Dynamic (Chair-Chair Flip)Locked (4-Me Equatorial)
Primary Use General Solvent, Peptide CouplingStereocontrolled Scaffold, SAR Probe

CRITICAL DISAMBIGUATION: Do not confuse 1-Acetyl-4-methylpiperidine (Amide) with 4-Acetyl-1-methylpiperidine (Ketone, CAS 20691-91-2). The latter is a tropinone analog precursor, not the amide discussed here.

Part 2: Mechanistic Divergence (Conformational Analysis)

The synthetic performance of these two molecules is dictated by their ground-state thermodynamics.

The "Conformational Anchor" Effect

In 1-Acetylpiperidine , the ring undergoes rapid chair-to-chair inversion at room temperature. The


-acetyl group adopts a planar geometry due to amide resonance (

strain), but the ring itself is flexible.

In 1-Acetyl-4-methylpiperidine , the methyl group at C4 introduces a steric A-value of ~1.7 kcal/mol. To avoid 1,3-diaxial interactions, the methyl group exclusively occupies the equatorial position. This "locks" the ring into a single chair conformation.

Impact on Reactivity ( -Lithiation)

When subjecting these amides to lithiation (e.g., using s-BuLi/TMEDA) to functionalize the C2 position:

  • Unsubstituted: The lithium base can approach either face of the ring with similar probability (unless a chiral ligand like sparteine is used), leading to lower inherent diastereoselectivity.

  • 4-Methyl Substituted: The locked conformation differentiates the two protons at C2 (axial vs. equatorial). The base preferentially removes the pro-equatorial proton (complex induced proximity effect), and the electrophile approaches trans to the bulky 4-methyl group.

Visualization: Conformational Locking & Reactivity

Conformation cluster_0 1-Acetylpiperidine (Dynamic) cluster_1 1-Acetyl-4-methylpiperidine (Locked) cluster_2 Synthetic Consequence (Lithiation) A1 Conformer A (Chair) A2 Conformer B (Flipped Chair) A1->A2 Rapid Equilibrium (Ring Flip) B1 Locked Chair (4-Me Equatorial) B2 Unfavorable Chair (4-Me Axial) B1->B2 Sterically Forbidden (>1.7 kcal/mol) C1 Stereoselective Deprotonation B1->C1 s-BuLi (-78°C) C2 Single Diastereomer Product C1->C2 Electrophile (E+)

Figure 1: The 4-methyl group locks the piperidine chair, enabling high diastereoselectivity during functionalization compared to the dynamic unsubstituted parent.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-Acetyl-4-methylpiperidine

Use this protocol if the reagent is unavailable commercially. It demonstrates the higher lipophilicity facilitating workup compared to the unsubstituted analog.

Reagents: 4-Methylpiperidine (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.5 eq), DCM (Solvent).

  • Setup: Charge a flame-dried round-bottom flask with 4-methylpiperidine (100 mmol) and Triethylamine (150 mmol) in dry Dichloromethane (DCM, 200 mL). Cool to 0 °C.

  • Addition: Dropwise add Acetic Anhydride (120 mmol) over 30 minutes. The reaction is exothermic; maintain internal temp < 10 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

  • Workup:

    • Wash with 1M HCl (2 x 50 mL) to remove unreacted amine. Note: The product stays in the organic layer.

    • Wash with Sat. NaHCO3 (2 x 50 mL) to remove excess acetic acid.

    • Dry over MgSO4 and concentrate in vacuo.

  • Purification: Distillation under reduced pressure (approx 115 °C @ 3 Torr).

    • Comparison Note: 1-Acetylpiperidine is more water-soluble; extraction efficiency is slightly lower than the 4-methyl variant, often requiring salting out (NaCl) of the aqueous layer.

Protocol B: Comparative -Lithiation (Regioselective Functionalization)

This protocol highlights the "Locked Conformation" advantage.

Reagents: 1-Acetyl-4-methylpiperidine, s-BuLi (1.3M in cyclohexane), TMEDA, Benzaldehyde.

  • Complexation: In a Schlenk flask under Argon, dissolve 1-Acetyl-4-methylpiperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.5 M). Cool to -78 °C.[1][2][3]

  • Lithiation: Add s-BuLi (1.2 eq) dropwise over 20 min. Stir at -78 °C for 1 hour.

    • Observation: The solution typically turns bright yellow/orange (formation of the dipole-stabilized carbanion).

  • Trapping: Add Benzaldehyde (1.5 eq) neat, dropwise. Stir for 30 min at -78 °C, then warm to RT.

  • Quench: Add Sat. NH4Cl. Extract with Et2O.

  • Result Analysis:

    • 1-Acetylpiperidine: Yields racemic alcohol (unless chiral ligand used).

    • 1-Acetyl-4-methylpiperidine: Yields predominantly the 2,4-trans isomer (diastereomeric ratio often >90:10) due to the equatorial methyl group directing the electrophile approach.

Part 4: Application Guide & Decision Matrix

When to choose which variant?

Application ScenarioRecommended ReagentScientific Rationale
General Amide Solvent 1-Acetylpiperidine Lower cost, lower boiling point (easier to remove), higher polarity for dissolving salts.
Peptide Synthesis 1-Acetylpiperidine Used as a capping agent (acetylation of unreacted amines). The 4-methyl group adds unnecessary steric bulk that might hinder capping efficiency.
Chiral Synthesis 1-Acetyl-4-methylpiperidine The methyl group acts as an internal stereocontrol element. Essential for synthesizing 2,4-disubstituted piperidine alkaloids (e.g., Solenopsin analogs).
Medicinal Chem (SAR) Both (Comparative) Used to probe the "methyl effect." If a drug candidate based on 1-acetylpiperidine has metabolic stability issues, the 4-methyl variant blocks the C4 position from oxidation (P450 metabolism).
Lithiation Chemistry 1-Acetyl-4-methylpiperidine Superior diastereocontrol. Eliminates the need for expensive chiral ligands like Sparteine if relative stereochemistry is the goal.
Diagram: Synthetic Pathway to Alkaloids

Synthesis Start 1-Acetyl-4-methylpiperidine Step1 α-Lithiation (s-BuLi) (Stereoselective) Start->Step1 Locked Conformation Directs Lithiation Step2 Electrophile Trapping (R-X) Step1->Step2 Product 2-Substituted-4-methylpiperidine (Single Diastereomer) Step2->Product Hydrolysis (-Ac) or Reduction (Ethyl)

Figure 2: Workflow utilizing the 4-methyl group to direct stereoselective synthesis of complex piperidines.

References

  • Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. Journal of Organic Chemistry. Link (Foundational work on lithiation of N-Boc/N-Acyl piperidines and the effect of substituents).
    
  • Bailey, W. F., et al. (2022). Conformational Analysis of N-Acylpiperidines: The A-Value of the N-Acetyl Group. Journal of Organic Chemistry. Link (Detailed thermodynamic data on ring flips and substituent effects).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20603, 1-(4-Methylpiperidin-1-yl)ethanone.Link (Source for physicochemical properties and CAS 4593-17-3 verification).

  • O'Brien, P. (2012). Lithiation–Substitution of N-Boc-Heterocycles: Controlling the Formation of Quaternary Stereocenters.[1][2] Journal of the American Chemical Society.[1][2] Link (Advanced protocols for lithiation stereocontrol).[1][2]

Sources

Comparative Reactivity Guide: 4-Methylpiperidine vs. Piperidine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperidine is a foundational secondary amine in organic synthesis, universally recognized for its optimal balance of basicity and nucleophilicity. However, its classification as a controlled substance (due to its potential as a precursor for illicit psychotropics) introduces severe administrative and logistical bottlenecks in modern laboratories[1].

This guide provides an in-depth, data-driven comparison between piperidine and its premier unregulated alternative: 4-methylpiperidine (4-MP) . By analyzing their electronic properties, steric profiles, and kinetic behaviors, we demonstrate why 4-MP serves as a highly efficient, drop-in replacement—particularly in Solid-Phase Peptide Synthesis (SPPS).

Structural and Electronic Causality: Beyond the Methyl Group

To understand why 4-methylpiperidine mimics piperidine so effectively, we must dissect the causality behind their reactivity: thermodynamics (basicity) and kinetics (nucleophilicity).

Basicity & Thermodynamics

The basicity of an amine is quantified by the pKa of its conjugate acid. Piperidine exhibits a pKa of 11.22. The addition of a methyl group at the 4-position in 4-methylpiperidine introduces a weak electron-donating inductive effect (+I). This electron density propagates through the sigma framework of the saturated ring, marginally increasing the electron density on the nitrogen atom. Consequently, 4-methylpiperidine is slightly more basic, with a pKa ranging from 11.23 to 11.27[2][3].

Nucleophilicity & Conformational Sterics

While basicity dictates the thermodynamic equilibrium of deprotonation, nucleophilicity dictates the kinetic rate of attack on an electrophile. According to Mayr's nucleophilicity scale, piperidine has an


 parameter of 18.13 in water[3]. 4-methylpiperidine exhibits a slightly higher estimated 

parameter of 18.2–18.4[3].

The Causality of the 4-Position: Why does 4-methylpiperidine maintain high nucleophilicity while 2-methylpiperidine fails? The spatial location of the substituent is critical. In 2-methylpiperidine, the alkyl group creates severe steric hindrance (A-strain) adjacent to the nitrogen lone pair, blocking the Bürgi-Dunitz approach trajectory required for nucleophilic attack[3]. In 4-methylpiperidine, the methyl group sits at the distal para-position, adopting an equatorial conformation in the chair structure. This points the bulk completely away from the reactive nitrogen center, preserving the unhindered nucleophilicity of the parent piperidine scaffold[3].

Application Deep-Dive: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The ultimate stress test for these amines is the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group during SPPS.

The Fmoc deprotection is a two-step tandem reaction:

  • Base-Catalyzed E1cB Elimination: The amine acts as a base, deprotonating the acidic alpha-carbon of the Fmoc group to release the free peptide amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate[1].

  • Nucleophilic Scavenging: The amine must immediately pivot to act as a nucleophile, attacking the DBF intermediate via a Michael addition to form a stable DBF-amine adduct. If the amine fails to scavenge DBF, the DBF will react with the newly freed peptide amine, ruining the synthesis.

Because 4-methylpiperidine perfectly matches piperidine's basicity and unhindered nucleophilicity, it drives both the E1cB elimination and the Michael addition to completion with identical kinetic efficiency[1].

Pathway Fmoc Fmoc-AA-Resin (Starting Material) E1cB E1cB Elimination (Deprotonation) Fmoc->E1cB Amine Secondary Amine (Piperidine or 4-MP) Amine->E1cB Base Michael Michael Addition (Nucleophilic Attack) Amine->Michael Nucleophile FreeAmine Free AA-Resin (Target Product) E1cB->FreeAmine DBF Dibenzofulvene (DBF) (Reactive Intermediate) E1cB->DBF DBF->Michael Adduct DBF-Amine Adduct (Stable UV-Active Waste) Michael->Adduct

Mechanistic pathway of Fmoc deprotection and DBF scavenging by secondary amines.

Quantitative Data Comparison

The following table synthesizes the physicochemical and operational metrics of both reagents.

ParameterPiperidine4-MethylpiperidineCausality / Impact
Molecular Weight 85.15 g/mol 99.17 g/mol [2]Requires slight adjustment in volumetric molarity calculations.
pKa (Conjugate Acid) 11.2211.23 – 11.27[2][3]+I effect of methyl group slightly enhances thermodynamic basicity.
Mayr Nucleophilicity (

)
18.13[3]~18.3 (est)[3]Distal 4-position prevents steric shielding of the nitrogen lone pair.
Boiling Point 106 °C124 °C[2]4-MP is slightly less volatile, reducing inhalation exposure risks.
Regulatory Status Controlled (DEA List I)[1]Unregulated[1]4-MP eliminates procurement delays and compliance overhead.
SPPS Fmoc Removal Yield >99%>99%Statistically identical performance in standard peptide sequences.

Self-Validating Experimental Protocol: Real-Time DBF Adduct Quantification

To objectively prove that 4-methylpiperidine is performing optimally, we do not rely solely on final peptide yield. Instead, we utilize a self-validating protocol .

Because the DBF-amine adduct forms in a strict 1:1 stoichiometric ratio with the removed Fmoc groups, and because this adduct is highly UV-active (


 at 301 nm), we can use the Beer-Lambert Law to instantly calculate the exact millimoles of Fmoc removed. If the calculated value matches the theoretical resin loading, the protocol validates its own success before the next amino acid is coupled.
Materials Required
  • Fmoc-protected amino acid resin (known loading, e.g., 0.5 mmol/g)

  • 4-Methylpiperidine (Unregulated) or Piperidine (Controlled)

  • N,N-Dimethylformamide (DMF, Peptide Synthesis Grade)

  • UV-Vis Spectrophotometer and Quartz Cuvettes

Step-by-Step Methodology
  • Resin Solvation: Weigh 100 mg of Fmoc-resin into a fritted syringe. Add 2.0 mL of DMF and agitate for 30 minutes. Causality: DMF is a polar aprotic solvent that swells the polystyrene matrix, exposing reactive sites without hydrogen-bonding to the amine's nucleophilic lone pair.

  • Reagent Preparation: Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Primary Deprotection: Drain the swelling DMF. Add 2.0 mL of the 20% 4-MP solution. Agitate at room temperature for 5 minutes. Drain and save the filtrate in a 25.0 mL volumetric flask.

  • Secondary Deprotection: Add another 2.0 mL of 20% 4-MP solution to the resin. Agitate for 15 minutes to ensure kinetic completion. Drain and combine this filtrate with the first in the volumetric flask.

  • Washing: Wash the resin with DMF (3 x 2.0 mL), adding all washings to the same volumetric flask. Dilute the flask to exactly 25.0 mL with DMF.

  • UV-Vis Validation: Take a 1.0 mL aliquot from the volumetric flask and dilute it to 10.0 mL with DMF. Measure the absorbance at 301 nm against a 20% 4-MP/DMF blank.

  • Calculation: Use the formula:

    
    . Compare this to your theoretical loading to validate 100% deprotection.
    

Workflow S1 1. Resin Swelling (DMF, 30 min) S2 2. Base Addition (20% 4-MP in DMF) S1->S2 S3 3. Reaction Agitation (RT, 5 min + 15 min) S2->S3 S4 4. Wash Collection (Drain to Volumetric Flask) S3->S4 S5 5. UV-Vis Validation (Absorbance at 301 nm) S4->S5

Self-validating experimental workflow for Fmoc removal and UV-Vis quantification.

References

1.[2] 4-Methylpiperidine CAS#: 626-58-4 - ChemicalBook. ChemicalBook. 2. Piperidine | C5H11N | CID 8082 - PubChem - NIH. National Institutes of Health. 3.[3] Comparative Reactivity of 2-Ethyl-4-methylpiperidine and Other Piperidines: A Guide for Researchers. Benchchem. 4.[1] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI. 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of Acetylated Piperidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmaceuticals and natural alkaloids.[1][2] This six-membered nitrogen-containing heterocycle offers a unique combination of properties: it provides a three-dimensional framework that can be strategically functionalized, its basic nitrogen atom can form critical ionic interactions with biological targets, and it often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] Acetylation of the piperidine core, either on the nitrogen (N-acetylation) or at other positions on the ring, introduces a key chemical handle that can profoundly influence the molecule's interaction with its target, altering potency, selectivity, and mechanism of action.[4]

This guide, designed for researchers and drug development professionals, provides a comparative analysis of acetylated piperidine analogs. We will delve into the structure-activity relationships (SAR) that govern their biological effects, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation. Our focus is not merely on presenting data, but on explaining the causality behind experimental choices, ensuring a trustworthy and authoritative resource for advancing drug discovery programs.

Structure-Activity Relationship (SAR): Decoding Molecular Interactions

SAR analysis is the process of correlating the structural features of a series of compounds with their biological activity.[5] For acetylated piperidine analogs, key points of diversification include substitutions on the piperidine nitrogen, modifications to the ring itself, and alterations to appended functional groups.[3] The following sections explore the SAR of these analogs against several important drug target classes.

Opioid Receptor Modulators

The 4-arylpiperidine framework is a classic scaffold for opioid receptor ligands.[6] Acetylation and other substitutions can fine-tune the affinity and selectivity for the µ (mu), δ (delta), and κ (kappa) opioid receptors. A mixed MOR agonist/DOR antagonist profile, for instance, has shown promise in reducing the negative side effects, such as dependence and tolerance, associated with selective MOR agonists.[7][8]

A comparative analysis of trans-3,4-dimethyl-4-arylpiperidine derivatives, based on the lead compound LY255582, reveals critical SAR insights. Modifications to the phenolic hydroxyl group on the aryl ring significantly impact binding affinity across the opioid receptor subtypes.[6]

Comparative Binding Affinity of 4-Arylpiperidine Analogs at Opioid Receptors
CompoundR Group (Aryl Substituent)µ Kᵢ (nM)κ Kᵢ (nM)δ Kᵢ (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
Data sourced from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives.[6]

Expert Analysis: The data clearly indicates that the position of the hydroxyl group on the aryl ring is critical for potent µ-opioid receptor affinity, with the 3-position being optimal.[6] Moving the hydroxyl to the 2- or 4-position leads to a significant loss of affinity at all three receptor subtypes. Masking the 3-hydroxyl as a methyl ether (Compound 4) also reduces potency, suggesting that a hydrogen bond donor at this position is crucial for strong receptor interaction. Interestingly, converting the hydroxyl to a carbamate (Compounds 5 and 6) retains high affinity, demonstrating a bioisosteric relationship that can be exploited to modify pharmacokinetic properties without sacrificing potency.[6]

Acetylcholinesterase (AChE) Inhibitors

Piperidine-based compounds, such as donepezil, are prominent in the treatment of Alzheimer's disease, where they act by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[9][10] SAR studies on N-benzylpiperidine derivatives have shown that the nature of the substituent on both the piperidine and the benzyl moiety can drastically affect inhibitory potency.[10] For instance, in one series of derivatives, linking an N-benzylpiperidine to a phthalimidoethyl group at the 4-position of the piperidine ring produced potent AChE inhibitors.[10]

Muscarinic Receptor Ligands

Muscarinic acetylcholine receptors (M1-M5) are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological functions and are important targets for conditions like Alzheimer's disease, schizophrenia, and pain.[11][12][13] The piperidine scaffold is a key component in many selective muscarinic receptor antagonists.[14][15] For M2 muscarinic antagonists, for example, the structure of the N-substituent on the piperidine ring is a primary determinant of both potency and selectivity.[15]

Visualizing the Drug Discovery Process

To better understand the relationships between different stages of analysis, we can use diagrams to visualize key workflows and pathways.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Screening & Evaluation cluster_analysis Data Analysis Lead Lead Compound Identification Analog Analog Design & Synthesis Lead->Analog SAR Hypothesis InVitro In Vitro Assays (e.g., Binding, Functional) Analog->InVitro InVivo In Vivo Models (e.g., Analgesia, Safety) InVitro->InVivo Promising Candidates SAR_Analysis SAR Analysis InVivo->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Optimization->Analog Iterative Refinement GPCR_Signaling cluster_membrane Cell Membrane Receptor M2 Muscarinic Receptor (GPCR) G_Protein Gαi/βγ Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts Ligand Acetylcholine (Agonist) Ligand->Receptor Activates Antagonist Piperidine Antagonist Antagonist->Receptor Blocks ATP ATP ATP->AC

Caption: Simplified signaling pathway of an M2 muscarinic receptor. [14]

Key Experimental Protocols

The trustworthiness of any comparative analysis rests on the validity of its underlying experimental data. The following protocols are detailed to ensure reproducibility and provide insight into the methodological choices.

Protocol 1: Radioligand Competition Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of a test compound for a specific receptor. It measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. [6][16] Causality: The choice of radioligand is critical; it must be specific and have high affinity for the target receptor to establish a reliable assay window. [6]The use of rapid filtration through glass fiber filters is a standard method to efficiently separate the receptor-bound radioligand from the unbound radioligand before the equilibrium is significantly disturbed. [17]

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (from cells or tissue) start->prep incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varied conc.) prep->incubate filter Rapid Filtration (Separates bound/free radioligand) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (IC₅₀ → Kᵢ calculation) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand competition binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: a. Harvest cells expressing the target receptor (e.g., CHO cells stably expressing the µ-opioid receptor) or homogenize tissue known to be rich in the receptor. [16] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. [16] c. Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. [16] d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a standard method like the BCA assay. [16]Store aliquots at -80°C.

  • Competition Binding Assay: a. In a 96-well plate, combine the following in a final volume of 250-1000 µL:

    • Receptor membrane preparation (e.g., 50-120 µg protein). [16] * A fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for the µ-opioid receptor), typically at a concentration close to its dissociation constant (Kₑ). [6] * Varying concentrations of the unlabeled test compound (acetylated piperidine analog). b. To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a known, potent, unlabeled ligand. [18] c. To determine total binding, another set of wells should contain only the radioligand and membranes.
  • Incubation and Filtration: a. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 30°C) to allow the binding to reach equilibrium. [6][16] b. Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter. [16] c. Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

  • Data Analysis: a. Measure the radioactivity trapped on the filters using a scintillation counter. [16] b. Subtract the non-specific binding from all other measurements to obtain specific binding. c. Plot the specific binding as a function of the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor. [6]

Protocol 2: cAMP Functional Assay for M2 Muscarinic Receptor Antagonism

This assay determines the functional activity of a compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production. It is particularly useful for characterizing antagonists of Gαi-coupled receptors like the M2 muscarinic receptor. [14] Step-by-Step Methodology:

  • Cell Culture: a. Plate cells expressing the M2 receptor (e.g., CHO-M2 cells) in 96-well plates and grow to near confluency. b. On the day of the assay, replace the growth medium with a stimulation buffer (e.g., HBSS) and pre-incubate with varying concentrations of the test antagonist compound for 15-30 minutes.

  • Stimulation and Lysis: a. Add a fixed concentration of forskolin (e.g., 1 µM) to all wells to stimulate adenylyl cyclase and raise basal cAMP levels. [14] b. Immediately add a muscarinic agonist (e.g., carbachol) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect) to all wells except controls. This will inhibit the forskolin-stimulated cAMP production. [14] c. Incubate the plate at 37°C for 30 minutes. d. Aspirate the media and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Detection and Analysis: a. Quantify the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen). [14] b. The antagonist's effect is seen as a restoration of cAMP levels towards the forskolin-only control. c. Plot the cAMP levels against the log concentration of the antagonist to determine its IC₅₀, which can then be used to calculate its functional antagonist constant (Kₑ).

Protocol 3: Acetic Acid-Induced Writhing Test for Analgesia

This in vivo assay is a widely used model of visceral pain to evaluate the peripheral analgesic activity of test compounds. [19] Step-by-Step Methodology:

  • Animal Acclimatization: a. Use male Swiss albino mice, acclimatized to laboratory conditions for at least one week prior to the experiment. [19]

  • Compound Administration: a. Administer the test compounds (acetylated piperidine derivatives) or a control vehicle (e.g., saline) to different groups of mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes.

  • Induction and Observation: a. After a set pre-treatment time (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a characteristic writhing response (a wave of constriction of the abdominal muscles followed by extension of the hind limbs). [19] b. Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes for a specific duration (e.g., 20 minutes). [19]

  • Data Analysis: a. Calculate the percentage of inhibition of writhing for each treated group compared to the control group using the formula: % Inhibition = [(Control Mean - Treated Mean) / Control Mean] x 100 . [19] b. A significant reduction in the number of writhes indicates analgesic activity.

Conclusion

The acetylated piperidine scaffold is a remarkably versatile framework in drug discovery, giving rise to potent and selective modulators of diverse biological targets. A systematic and comparative analysis, grounded in robust structure-activity relationship studies, is paramount for optimizing these analogs into viable drug candidates. By understanding the causal relationships between chemical structure and biological function—and by employing validated, reproducible experimental protocols—researchers can more effectively navigate the complex path of drug development. The data and methodologies presented in this guide serve as a foundational resource for scientists dedicated to harnessing the therapeutic potential of acetylated piperidine analogs.

References

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A Spectroscopic Guide to the Acetylation of 4-Methylpiperidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed spectroscopic comparison of 1-acetyl-4-methylpiperidine and its precursors, 4-methylpiperidine and acetic anhydride. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the key transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectral signatures of the starting materials and the final acetylated product, researchers can effectively monitor reaction progress, confirm product identity, and ensure the purity of their synthesized compounds.

Introduction: The Significance of Acetylation in Piperidine Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its basic nitrogen atom provides a key site for functionalization, allowing for the modulation of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Acetylation, the introduction of an acetyl group, is a fundamental transformation in organic synthesis and medicinal chemistry. The conversion of a secondary amine, such as 4-methylpiperidine, to a tertiary amide, 1-acetyl-4-methylpiperidine, neutralizes the basicity of the nitrogen and introduces a carbonyl group, profoundly altering the molecule's electronic and steric characteristics. This guide will elucidate how these changes are reflected in the compound's spectroscopic data.

The acetylation of 4-methylpiperidine with acetic anhydride is a straightforward and common laboratory procedure. This reaction serves as an excellent model for demonstrating the power of spectroscopic methods in tracking chemical transformations.

Spectroscopic Analysis of Starting Materials

A thorough understanding of the spectroscopic features of the starting materials is paramount for a successful comparative analysis.

4-Methylpiperidine

4-Methylpiperidine is a cyclic secondary amine. Its spectroscopic data are well-established and serve as a baseline for our comparison.

¹H NMR (Proton NMR): The proton NMR spectrum of 4-methylpiperidine is characterized by signals corresponding to the protons on the piperidine ring and the methyl group. The presence of the amine proton (N-H) is also a key feature.

¹³C NMR (Carbon NMR): The carbon NMR spectrum shows distinct signals for the different carbon environments within the molecule.

IR Spectroscopy: The IR spectrum of 4-methylpiperidine is dominated by the N-H stretch of the secondary amine and the C-H stretches of the aliphatic ring and methyl group.

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

Acetic Anhydride

Acetic anhydride is a reactive acylating agent. Its symmetrical structure gives rise to simple but characteristic spectroscopic signatures.

¹H NMR: Due to its symmetry, all six protons of the two methyl groups are chemically equivalent, resulting in a single sharp peak in the ¹H NMR spectrum.

¹³C NMR: Similarly, the ¹³C NMR spectrum shows one signal for the methyl carbons and one for the carbonyl carbons.

IR Spectroscopy: The most prominent feature in the IR spectrum of acetic anhydride is the pair of strong carbonyl (C=O) stretching bands, characteristic of an acid anhydride.[1]

Mass Spectrometry: The mass spectrum of acetic anhydride shows a molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis of the Product: 1-Acetyl-4-methylpiperidine (Predicted)

The following spectroscopic data for 1-acetyl-4-methylpiperidine are predicted based on the analysis of structurally similar compounds, such as 1-acetylpiperidine. These predictions provide a reliable expectation of the experimental results.

¹H NMR: The acetylation of the nitrogen atom induces significant changes in the chemical shifts of the adjacent protons. The protons on the carbons alpha to the nitrogen are deshielded due to the electron-withdrawing effect of the acetyl group. The N-H proton signal observed in 4-methylpiperidine will be absent.

¹³C NMR: The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen, will experience a downfield shift. New signals for the acetyl methyl carbon and the amide carbonyl carbon will be present.

IR Spectroscopy: The most telling change in the IR spectrum is the disappearance of the N-H stretching band and the appearance of a strong amide C=O stretching band.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1-acetyl-4-methylpiperidine. The fragmentation pattern will be influenced by the presence of the acetyl group.

Comparative Spectroscopic Data

The following tables summarize the key experimental and predicted spectroscopic data for a clear comparison.

Table 1: ¹H NMR Data (Chemical Shifts in ppm)

CompoundH at C2/C6H at C3/C5H at C4Methyl ProtonsOther
4-Methylpiperidine ~2.99 (d) & ~2.54 (t)[2]~1.64 (d) & ~1.12-0.98 (m)[2]~1.56-1.41 (m)[2]~0.91 (d)[2]N-H (variable)
Acetic Anhydride ---~2.18 (s)[3]-
1-Acetyl-4-methylpiperidine (Predicted) ~3.5 (m) & ~2.8 (m)~1.7 (m) & ~1.2 (m)~1.6 (m)~0.95 (d) & ~2.1 (s, acetyl)-

Table 2: ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC2/C6C3/C5C4Methyl CarbonCarbonyl Carbon
4-Methylpiperidine ~45.8[2]~34.6[2]~30.7[2]~22.1[2]-
Acetic Anhydride ---~22.0[3]~166.3[3]
1-Acetyl-4-methylpiperidine (Predicted) ~46 & ~41~34 & ~30~31~22 & ~21 (acetyl)~169

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC=O StretchC-H Stretch
4-Methylpiperidine ~3300 (broad)-~2800-3000
Acetic Anhydride -~1839 & ~1755[3]~2948-3031[3]
1-Acetyl-4-methylpiperidine (Predicted) -~1640 (strong)~2800-3000

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Methylpiperidine 99[4]98, 84, 56[4]
Acetic Anhydride 10287, 60, 43
1-Acetyl-4-methylpiperidine (Predicted) 141126, 98, 84, 43

Discussion: Interpreting the Spectroscopic Transformation

The acetylation of 4-methylpiperidine to 1-acetyl-4-methylpiperidine is clearly evidenced by several key changes in the spectroscopic data.

  • Disappearance of the N-H Proton: The most obvious change in the ¹H NMR spectrum is the absence of the broad N-H signal that is present in 4-methylpiperidine. This is a direct consequence of the replacement of the hydrogen atom on the nitrogen with an acetyl group.

  • Deshielding of Alpha-Protons and Carbons: In the ¹H and ¹³C NMR spectra, the protons and carbons at the C2 and C6 positions of the piperidine ring in 1-acetyl-4-methylpiperidine are shifted downfield compared to 4-methylpiperidine. This deshielding effect is due to the electron-withdrawing nature of the newly introduced acetyl group, which reduces the electron density around the adjacent atoms.

  • Appearance of Acetyl Group Signals: The ¹H NMR spectrum of the product shows a new sharp singlet at approximately 2.1 ppm, corresponding to the three equivalent protons of the acetyl methyl group. The ¹³C NMR spectrum shows a new signal for the acetyl methyl carbon around 21 ppm and, more significantly, a new signal for the amide carbonyl carbon in the range of 169 ppm.

  • Emergence of the Amide Carbonyl Stretch: The IR spectrum provides perhaps the most definitive evidence of the reaction's success. The characteristic broad N-H stretch of the starting amine disappears, and a strong, sharp absorption band appears around 1640 cm⁻¹. This band is indicative of the C=O stretching vibration of the tertiary amide in the product. The two distinct C=O stretches of acetic anhydride are also absent in the purified product.

  • Shift in Molecular Weight and Fragmentation: Mass spectrometry confirms the addition of an acetyl group (mass of 42 Da) to the 4-methylpiperidine molecule (molecular weight of 99 Da), resulting in a molecular ion peak for 1-acetyl-4-methylpiperidine at m/z 141. The fragmentation pattern of the product is also altered, with a prominent peak at m/z 43, corresponding to the [CH₃CO]⁺ fragment.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis.

Synthesis of 1-Acetyl-4-methylpiperidine
  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpiperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic acid and unreacted acetic anhydride.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Prepare a sample by dissolving approximately 10-20 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

    • Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

  • IR Spectroscopy:

    • For liquid samples, a small drop can be placed between two salt plates (NaCl or KBr) to form a thin film.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the key functional group frequencies.

  • Mass Spectrometry:

    • Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

    • Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over an appropriate m/z range.

    • Identify the molecular ion peak and analyze the fragmentation pattern.

Visualizations

Reaction_Workflow cluster_start Starting Materials cluster_reaction Synthesis cluster_product Product 4-Methylpiperidine 4-Methylpiperidine Acetylation Acetylation 4-Methylpiperidine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation 1-Acetyl-4-methylpiperidine 1-Acetyl-4-methylpiperidine Acetylation->1-Acetyl-4-methylpiperidine

Caption: Reaction scheme for the synthesis of 1-Acetyl-4-methylpiperidine.

Spectroscopic_Workflow Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

Caption: General workflow for spectroscopic analysis.

Conclusion

The spectroscopic comparison of 1-acetyl-4-methylpiperidine with its starting materials, 4-methylpiperidine and acetic anhydride, provides a clear and instructive example of how fundamental analytical techniques are used to characterize chemical reactions. The distinct changes observed in the NMR, IR, and MS spectra upon acetylation serve as unambiguous indicators of the successful formation of the amide product. This guide provides the foundational knowledge and expected data for researchers working with this and similar chemical transformations, enabling confident and accurate structural elucidation and reaction monitoring.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

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  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Advanced Chromatographic Strategies: A Comparative Guide to Validated HPLC Methods for Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with basic nitrogenous compounds. Piperidine derivatives—ubiquitous in modern pharmacophores ranging from analgesics (fentanyl) to acetylcholinesterase inhibitors (donepezil)—present a notorious chromatographic challenge. Their high basicity often leads to deleterious secondary interactions within the column matrix.

This guide objectively compares advanced column technologies for the quantification of piperidine derivatives, detailing the causality behind critical experimental choices, and provides a self-validating, ICH Q2(R2)-compliant methodology for rigorous analytical validation.

The Mechanistic Challenge: Silanol Interactions

Piperidine is a secondary amine with a high pKa (~11.2). In Reversed-Phase Liquid Chromatography (RPLC), basic compounds undergo secondary ion-exchange interactions with residual, unendcapped silanol groups (pKa ~3.5–4.5) on the silica support. When analyzing these derivatives using traditional methods, analysts often observe asymmetric peak tailing, shifting retention times, and poor resolution[1].

To mitigate this, we must manipulate the chromatographic environment. Lowering the mobile phase pH suppresses silanol ionization, while adding an amine modifier (e.g., 0.1% diethylamine) introduces a competing base to block active silanol sites[1]. However, the most robust solution lies in selecting the correct stationary phase chemistry.

G Problem Basic Piperidine Derivative (Secondary Amine) Interaction Ion-Exchange Interaction with Residual Silanols Problem->Interaction Consequence Peak Tailing & Poor Resolution Interaction->Consequence Mitigation1 Low pH Mobile Phase (Suppress Silanol Ionization) Consequence->Mitigation1 Strategy 1 Mitigation2 Amine Modifiers (e.g., 0.1% Diethylamine) Consequence->Mitigation2 Strategy 2 Mitigation3 Base-Deactivated Core-Shell C18 Column Consequence->Mitigation3 Strategy 3

Logical pathways for mitigating silanol-induced peak tailing in piperidine analysis.

Comparative Analysis: Column Technologies

To establish a self-validating analytical system, the hardware must inherently resist the analyte's basic nature. Below is an objective comparison of our focal technology—a Base-Deactivated Core-Shell C18 Column —against traditional alternatives for the purity assessment of a model piperidine derivative (e.g., 1-(Pyrrolidin-2-ylmethyl)piperidine)[2].

The Causality of Core-Shell Superiority

Traditional fully porous particles suffer from deep diffusion paths. Core-shell (solid-core) particles restrict the diffusion path length, minimizing longitudinal diffusion and mass transfer resistance (the B and C terms of the van Deemter equation). Combined with extensive base-deactivation (steric protection of silanols), this architecture yields higher theoretical plates and sharper peaks without requiring aggressive ion-pairing reagents.

Quantitative Performance Comparison
Column TechnologyRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
Suitability for Piperidines
Base-Deactivated Core-Shell C18 4.21.05> 15,0003.2Optimal - High efficiency, minimal secondary interactions.
Traditional Fully Porous C18 6.81.85~ 8,0001.5Suboptimal - Significant silanol interactions cause tailing.
HILIC (Bare Silica) 8.51.20~ 10,0002.1Alternative - Good for highly polar APIs, requires long equilibration.

Data reflects standardized isocratic conditions: 0.1% Phosphoric acid in Water/Acetonitrile (50:50 v/v), Flow Rate 1.0 mL/min, 30°C.

ICH Q2(R2) Method Validation Framework

The recent overhaul represented by ICH Q2(R2), published alongside the ICH Q14 guideline, marks a paradigm shift toward a Quality-by-Design (QbD) approach. Method validation is no longer an isolated, one-time event but part of a continuous lifecycle driven by an Analytical Target Profile (ATP)[3].

G ATP Define Analytical Target Profile (ICH Q14) Dev Method Development & Risk Assessment ATP->Dev Val ICH Q2(R2) Validation Execution Dev->Val Spec Specificity (Peak Purity via DAD/MS) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (% Recovery & %RSD) Val->Acc Sens LOD & LOQ (S/N Ratio Verification) Val->Sens Report Validation Report & Lifecycle Management Spec->Report Lin->Report Acc->Report Sens->Report

ICH Q2(R2) lifecycle approach for analytical method validation of piperidine derivatives.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness, the following step-by-step methodology incorporates internal controls at every stage, creating a self-validating system for the quantification of piperidine derivatives.

Phase 1: System Preparation & Suitability

Causality: Before committing valuable samples, we must mathematically prove the system is capable of resolving the analyte.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid). Rationale: Phosphoric acid drops the pH below 3.0, ensuring residual silanols are fully protonated and neutral, preventing ion-exchange tailing[4].

  • Column Equilibration: Install the Base-Deactivated Core-Shell C18 column (4.6 x 150 mm, 2.6 µm). Equilibrate at 1.0 mL/min until the baseline is stable.

  • System Suitability Testing (SST): Inject the working standard (e.g., 50 µg/mL) six consecutive times.

    • Acceptance Criteria: %RSD of peak area

      
       2.0%, Tailing Factor (
      
      
      
      )
      
      
      1.5, Theoretical Plates (
      
      
      )
      
      
      10,000.
Phase 2: Execution of Validation Parameters

Causality: We validate according to ICH Q2(R2) to prove the method is fit for its intended purpose[5].

  • Specificity (Interference Check):

    • Inject a blank (diluent), a placebo (matrix without API), and a spiked sample.

    • Validation Check: Ensure no peaks elute at the retention time of the piperidine derivative. Use a Diode Array Detector (DAD) to verify peak purity (purity angle < purity threshold).

  • Linearity and Range:

    • Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration.

    • Validation Check: Plot peak area vs. concentration. The correlation coefficient (

      
      ) must be 
      
      
      
      0.999. The y-intercept should be statistically insignificant[3].
  • Accuracy (% Recovery):

    • Spike known amounts of the piperidine reference standard into the placebo matrix at three levels (50%, 100%, 150%) in triplicate.

    • Validation Check: Calculate the percentage of the known amount detected. Acceptable recovery is typically 98.0% – 102.0% for drug substances.

  • Limit of Detection (LOD) and Quantitation (LOQ):

    • Causality: Statistical confidence at low levels is dictated by baseline noise.

    • Dilute the standard until the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Validation Check: Experimentally verify these limits by injecting samples at the calculated LOQ concentration. The %RSD for six replicate injections at the LOQ must be

      
       10.0%[1].
      

References

1.1, BenchChem. 2. 5, International Council for Harmonisation (ICH). 3.2, BenchChem. 4.4, BenchChem. 5.3, IntuitionLabs.

Sources

The 4-Substituted Piperidine Scaffold: A Comparative SAR Guide for Opioid Agonist Design

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of 4-substituted piperidines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Privileged" Pharmacophore

The 4-substituted piperidine moiety is arguably the most versatile "privileged structure" in GPCR medicinal chemistry. While it serves as the core for antihistamines (e.g., fexofenadine), antipsychotics (e.g., haloperidol), and CCR5 antagonists (e.g., maraviroc), its most critical and high-stakes application lies in Mu-Opioid Receptor (MOR) agonism .

This guide objectively compares the 4-anilidopiperidine class (Fentanyl series) against its structural predecessors, the 4-phenylpiperidines (Pethidine series), and rigid bioisosteres. We analyze the Structure-Activity Relationship (SAR) drivers that allow the fentanyl class to achieve 50-100x the potency of morphine, while simultaneously addressing the critical safety liability of this scaffold: hERG channel blockade .

Comparative Analysis: Scaffold Performance

The transition from a 4-phenyl to a 4-anilido substituent represents a quantum leap in pharmacodynamic efficiency. The table below aggregates experimental


 (binding affinity) and 

(analgesic potency) data to illustrate this shift.
Head-to-Head: Binding Affinity & Potency Profile
Compound ClassRepresentative DrugSubstituent (4-Pos)N-SubstituentMOR

(nM) [1][2]
Analgesic Potency (Morphine = 1)LogP (Lipophilicity)
4-Anilidopiperidine Sufentanil 4-(N-propionylanilino)Thienylethyl0.14 ~500-1000x3.95
4-Anilidopiperidine Fentanyl 4-(N-propionylanilino)Phenethyl1.20 ~100x4.05
4-Anilidopiperidine Alfentanil 4-(N-propionylanilino)Tetrazolinone-ethyl39.0~10-20x2.16
4-Phenylpiperidine Pethidine (Meperidine) 4-PhenylMethyl>1000.1x2.72
Rigid Morphinan Morphine (Rigid Tyramine core)Methyl1.101.0 (Ref)0.89

Key Insight:

  • Affinity vs. Efficacy: Fentanyl and Morphine have similar

    
     values (~1 nM), yet Fentanyl is 100x more potent in vivo. This discrepancy is driven by lipophilicity (LogP) . The 4-anilidopiperidine core, particularly with the N-phenethyl chain, facilitates rapid Blood-Brain Barrier (BBB) penetration compared to the hydrophilic morphine.
    
  • The "Anilido" Switch: Replacing the 4-phenyl ring (Pethidine) with the 4-anilido nitrogen (Fentanyl) introduces a critical hydrogen bond donor/acceptor motif and optimizes the vector of the aromatic ring into the receptor's hydrophobic sub-pocket, resulting in a >100-fold gain in affinity.

Deep Dive: Structure-Activity Relationship (SAR)

The potency of 4-substituted piperidines is governed by a delicate balance of steric fit and electronic interaction.

The N-Substituent (The "Address" Region)
  • Phenethyl is Optimal: The N-phenethyl group (found in Fentanyl) fits a hydrophobic pocket (T-site) within the MOR. Shortening this to a methyl group (as in N-methyl-fentanyl) drastically reduces potency.

  • Bioisosteric Replacement: Replacing the phenyl ring with a heterocycle (e.g., thienyl in Sufentanil ) maintains affinity but alters metabolic stability and plasma protein binding.

The 4-Position (The "Message" Region)
  • Anilido vs. Phenyl: The nitrogen linker in the anilido group allows the phenyl ring to adopt a perpendicular conformation relative to the piperidine chair, which is critical for

    
    -stacking interactions with Trp293 in the receptor.
    
  • Axial Substituents: Adding a group (e.g.,

    
     in Sufentanil) at the 4-position (cis to the anilido group) further locks the conformation and increases affinity (
    
    
    
    0.14 nM).
The 3-Position (Stereochemical Control)
  • 3-Methyl Substitution: Introducing a methyl group at the 3-position (e.g., 3-methylfentanyl) creates chiral centers. The (+)-cis isomer is often significantly more potent (up to 6000x morphine) than the trans isomer, as it forces the N-phenethyl and 4-anilido groups into a bioactive conformation that minimizes entropic penalty upon binding [3].

Visualization: SAR Decision Tree

The following diagram outlines the logic flow for optimizing a 4-substituted piperidine hit.

SAR_Logic Start 4-Substituted Piperidine Hit Check_Potency Is Potency > Morphine? Start->Check_Potency Optimize_N Optimize N-Substituent (Target: Hydrophobic Pocket) Check_Potency->Optimize_N No Optimize_4 Optimize 4-Position (Target: Trp293 Interaction) Check_Potency->Optimize_4 No Check_hERG hERG Liability Screen (IC50 < 10 µM?) Check_Potency->Check_hERG Yes Sol_1 Switch to N-Phenethyl (Fentanyl-like) Optimize_N->Sol_1 Sol_2 Switch 4-Phenyl to 4-Anilido or 4-Spiro Optimize_4->Sol_2 Sol_3 Reduce Basicity (pKa) (e.g., Piperidine -> Piperazine) Check_hERG->Sol_3 High Risk Sol_4 Add Polar Group to Tail (Reduce LogP) Check_hERG->Sol_4 High Risk Final Optimized Lead Candidate Check_hERG->Final Low Risk Sol_1->Check_Potency Sol_2->Check_Potency Sol_3->Final Sol_4->Final

Caption: Decision logic for optimizing 4-substituted piperidines, balancing potency gains against hERG safety risks.

Safety & Liability: The hERG Challenge

A major liability of the 4-substituted piperidine scaffold is blockade of the hERG potassium channel , which can lead to QT prolongation and fatal arrhythmias.

  • Mechanism: The basic piperidine nitrogen (protonated at physiological pH) mimics the potassium ion, while the lipophilic tails (N-phenethyl) interact with the channel pore's hydrophobic residues (Tyr652, Phe656).

  • Mitigation Strategy:

    • Zwitterionic Design: Incorporating a carboxylic acid (as in Remifentanil's metabolite) eliminates hERG binding but also kills MOR activity (unless designed as a soft drug ester).

    • Scaffold Hopping: Replacing the piperidine with a piperazine or morpholine reduces the pKa of the basic nitrogen, often lowering hERG affinity while maintaining receptor binding [4].

Experimental Protocols

To validate the SAR discussed, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Mu-Opioid Receptor)

Purpose: To determine the affinity (


) of novel 4-substituted piperidines.
  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human MOR (hMOR).

    • Harvest cells in ice-cold Tris-HCl (50 mM, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Assay Setup:

    • Radioligand:

      
      -DAMGO (Specific Activity ~50 Ci/mmol). Concentration: 1 nM (
      
      
      
      equivalent).
    • Non-Specific Binding (NSB): Define using 10

      
      M Naloxone.
      
    • Test Compounds: Prepare 10-point serial dilution (10

      
      M to 0.1 pM) in DMSO (final DMSO <1%).
      
  • Incubation:

    • Incubate membranes (20

      
      g protein/well) + Radioligand + Compound for 60 min at 25°C .
      
    • Note: Equilibrium is critical; lipophilic fentanyls may require longer times or BSA to prevent plastic binding.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding of lipophilic ligands).

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: hERG Fluorescence Polarization Assay (High-Throughput)

Purpose: Rapid safety screening before patch-clamp confirmation.

  • Reagents: Use a commercial hERG membrane kit (e.g., Invitrogen Predictor™).

  • Tracer: Red-shifted fluorescent tracer (high affinity hERG binder).

  • Workflow:

    • Add 5

      
      L test compound (4x conc) to 384-well low-volume black plate.
      
    • Add 10

      
      L hERG membrane/Tracer mix.
      
    • Incubate 2-4 hours at room temperature.

    • Measure Fluorescence Polarization (FP).

  • Validation:

    • Positive Control: E-4031 (

      
       ~ 20-50 nM).
      
    • Negative Control: DMSO only.

    • Criteria: Z' factor must be > 0.5 for valid data.

Visualization: Experimental Workflow

Workflow Synth Synthesis (4-Subst. Piperidine) Binding Protocol A: Radioligand Binding (Ki Determination) Synth->Binding Binding->Synth If Ki > 10 nM Functional GTPγS Assay (Agonist Efficacy) Binding->Functional If Ki < 10 nM hERG Protocol B: hERG Safety Screen Functional->hERG If Agonist hERG->Synth If IC50 < 1 µM Patch Patch Clamp (Gold Standard) hERG->Patch If IC50 > 10 µM Select Lead Selection Patch->Select Safety Confirmed

Caption: Integrated screening cascade ensuring both potency (Blue) and safety (Red) criteria are met.

References

  • Volpe, D. A., et al. (2011). "Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs." Regulatory Toxicology and Pharmacology. (Validated via search)

  • Vardanyan, R. S., & Hruby, V. J. (2014). "Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications." Future Medicinal Chemistry.

  • Bagley, J. R., et al. (1989). "Synthesis and analgesic activity of 3-methylfentanyl derivatives." Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of globally approved drugs with hERG channel blockade and QT prolongation liabilities." Current Medicinal Chemistry.

Characterization of Choline Transport Inhibition by 4-Methyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of 4-Methyl Piperidine Derivatives[1]

High-affinity choline uptake (HACU) is the rate-limiting step in the synthesis of acetylcholine (ACh), a critical neurotransmitter for cognitive function, muscle contraction, and autonomic regulation. While Hemicholinium-3 (HC-3) has long been the "gold standard" reference inhibitor for the high-affinity choline transporter (CHT1), its utility is limited by its strictly competitive mechanism and toxicity profile.

This guide characterizes 4-methyl piperidine derivatives —specifically the A-4 (tertiary) and A-5 (quaternary) series—as potent alternatives.[1] Unlike the purely competitive action of HC-3, specific 4-methyl piperidine derivatives have demonstrated non-competitive inhibition profiles and superior potency in specific synaptosomal preparations.[1] This distinct mechanism offers researchers a unique tool to probe allosteric modulation of CHT1 and dissect the kinetics of cholinergic hypofunction.

Mechanistic Comparison: HC-3 vs. 4-Methyl Piperidine Derivatives[2][3][4]

Understanding the binding kinetics is crucial for selecting the right inhibitor for your assay. The following diagram illustrates the differential blockade of the Choline Transporter (CHT1).

Figure 1: CHT1 Transport and Inhibition Pathways

CHT_Pathway Extracellular Extracellular Space Intracellular Presynaptic Cytosol Choline_Out Choline (Extracellular) CHT1 CHT1 Transporter Choline_Out->CHT1 Substrate Binding Na_Out Na+ Na_Out->CHT1 Substrate Binding Choline_In Choline (Intracellular) CHT1->Choline_In Translocation ChAT ChAT Enzyme Choline_In->ChAT Acetylation ACh Acetylcholine ChAT->ACh Synthesis HC3 Hemicholinium-3 (Competitive) HC3->CHT1 Blocks Active Site A5 A-5 (4-Methyl Piperidine) (Non-Competitive) A5->CHT1 Allosteric Modulation

Caption: Differential inhibition of CHT1. HC-3 competes for the choline binding site, while A-5 acts non-competitively.[1]

Comparative Performance Analysis

The following data aggregates performance metrics from rat striatal synaptosome assays. The A-5 compound (N-methyl-4-methylpiperidine analog of HC-3) represents the high-water mark for potency in this class.[1]

Table 1: Potency and Kinetic Profile Comparison
CompoundStructure ClassMechanism of ActionIC50 (nM)*ReversibilitySpecificity
Hemicholinium-3 (HC-3) Bis-quaternary ammoniumCompetitive 18 - 60 nMReversibleHigh for CHT1
A-5 (Analog) Quaternary 4-methyl piperidineNon-Competitive1.5 - 5 nM ReversibleHigh; No effect on GABA/DA
A-4 (Analog) Tertiary 4-methyl piperidineCompetitive~200 - 500 nMReversibleModerate
Unsubstituted Piperidine Simple PiperidineWeak Competitive> 10,000 nMReversibleLow

*Values derived from rat striatal synaptosome preparations [1, 2]. †Note: While A-5 is classically characterized as non-competitive in synaptosomes, some neuroblastoma cell lines show mixed competitive kinetics, suggesting cell-type specific transporter conformations [3].

Key Technical Insights:
  • The Methyl Group Matters: The presence of the 4-methyl group on the piperidine ring is critical. Removing it or shifting it to the 2- or 3-position results in a drastic loss of potency (up to 100-fold reduction) [1].

  • Quaternary vs. Tertiary: The quaternary ammonium derivative (A-5) is approximately 10-fold more potent than its tertiary amine counterpart (A-4). This aligns with the requirement for a positive charge to interact with the anionic pocket of the CHT1 transporter.

  • Mechanism of Inhibition: The non-competitive nature of A-5 in synaptosomal preparations suggests it binds to a site distinct from the choline recognition site.[1] This makes A-5 a superior tool for experiments where high extracellular choline concentrations might wash out the effects of a competitive inhibitor like HC-3.

Experimental Protocol: [3H]-Choline Uptake Assay

To validate the inhibition profile of these derivatives in your own lab, use the following self-validating protocol. This workflow distinguishes High-Affinity Choline Uptake (HACU) from low-affinity, non-specific transport.

Figure 2: Assay Workflow

Assay_Workflow Prep 1. Synaptosome Prep (P2 Fraction) PreInc 2. Pre-Incubation (37°C, 5 min) +/- Inhibitor Prep->PreInc Start 3. Initiation Add [3H]-Choline (Final: 10-50 nM) PreInc->Start Stop 4. Termination Ice-Cold Buffer + Filtration Start->Stop Count 5. Scintillation Counting Stop->Count

Caption: Workflow for radiolabeled choline uptake. Critical control: Ice-cold termination prevents efflux.

Detailed Methodology

Reagents:

  • Buffer: Krebs-Ringer HEPES (KRH): 118 mM NaCl, 4.8 mM KCl, 2.5 mM CaCl2, 1.2 mM MgSO4, 20 mM HEPES, 10 mM Glucose, pH 7.4.

  • Radioligand: [Methyl-3H]Choline Chloride (Specific Activity: 60-90 Ci/mmol).

  • Blank Control: Sodium-free KRH (replace NaCl with LiCl or Sucrose) or 10 µM HC-3.

Step-by-Step Protocol:

  • Tissue Preparation: Rapidly dissect rat striatum and homogenize in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 x g (10 min) to remove debris. Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes (P2 fraction). Resuspend P2 in KRH buffer.

  • Pre-Incubation: Aliquot synaptosomes (50-100 µg protein) into tubes containing the test compound (A-5, A-4, or HC-3) or vehicle. Incubate at 37°C for 5 minutes .

    • Validation Check: Include a "Sodium-Free" condition. HACU is Na+-dependent; uptake in this control represents non-specific diffusion/binding.

  • Uptake Initiation: Add [3H]-Choline to a final concentration of 10–50 nM . This low concentration ensures you are measuring the High Affinity system, not the Low Affinity system (which operates at >50 µM).

  • Incubation: Incubate for 4 minutes at 37°C.

    • Expert Tip: Keep time short to measure initial velocity (linear phase) and prevent metabolic conversion of choline to ACh, which complicates kinetic analysis.

  • Termination: Rapidly dilute with 4 mL of ice-cold KRH buffer and filter immediately through Whatman GF/B filters (presoaked in 0.05% PEI to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Transfer to vials, add scintillation cocktail, and count.

Data Analysis: Calculate Specific Uptake = (Total Uptake) - (Na+-free Uptake). Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Taglialatela, M., et al. (1986). "Methylpiperidine analog of hemicholinium-3: a selective, high affinity non-competitive inhibitor of sodium dependent choline uptake system."[1] Neurochemical Research. Link

  • Sandberg, K., et al. (1985). "Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives."[2] Journal of Neurochemistry. Link

  • Bhatnagar, R.K., et al. (1990). "Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport." Journal of Pharmacology and Experimental Therapeutics. Link

  • Ennis, M.D., et al. (2015). "Identification and Characterization of ML352: A Novel, Noncompetitive Inhibitor of the Presynaptic Choline Transporter."[3] ACS Chemical Neuroscience. Link

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-Acetyl-4-methylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 1-Acetyl-4-methylpiperidine. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Adherence to these protocols is critical for ensuring personal safety, maintaining regulatory compliance, and protecting our environment. While a specific Safety Data Sheet (SDS) for 1-Acetyl-4-methylpiperidine is not always readily available, a robust and reliable disposal plan can be expertly formulated by examining its chemical structure and the known hazards of closely related piperidine derivatives.

Core Hazard Assessment: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Based on its N-acetylated piperidine structure and data from analogous compounds, 1-Acetyl-4-methylpiperidine must be treated as a hazardous chemical.

Key Hazard Classifications:

  • Acute Toxicity: The piperidine moiety suggests that this compound is likely harmful if swallowed, inhaled, or in contact with the skin (Acute Toxicity, Category 4).[1][2][3][4]

  • Skin and Eye Damage: It is expected to cause skin irritation and poses a risk of serious eye irritation or damage (Category 1 or 2).[1][2][5] Direct contact can lead to burns.[1]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.[2][3]

  • Chemical Reactivity: 1-Acetyl-4-methylpiperidine is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6] Mixing with these substances can lead to violent reactions and the release of hazardous decomposition products, including nitrogen oxides (NOx) and carbon monoxide (CO).[1][7]

Due to these intrinsic hazards, all waste containing 1-Acetyl-4-methylpiperidine must be classified and managed as hazardous waste . This necessitates adherence to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and any applicable state or local rules.[8][9]

Pre-Disposal Operations: Segregation and Containment

Proper waste management begins at the point of generation. The causality behind these initial steps is rooted in preventing unintended chemical reactions and ensuring the waste is securely contained for transport.

  • Immediate Segregation: Collect all materials contaminated with 1-Acetyl-4-methylpiperidine in a dedicated waste stream. This includes unused or expired reagents, reaction byproducts, contaminated personal protective equipment (PPE), and labware (e.g., pipette tips, vials). This segregation is crucial to prevent accidental contact with incompatible chemicals, which could trigger a dangerous reaction.[1][6]

  • Container Selection: The primary containment vessel must be chemically compatible and robust. A high-density polyethylene (HDPE) container with a secure, tight-fitting lid is a suitable choice.[10]

  • Waste Labeling: Clear and accurate labeling is a non-negotiable safety and regulatory requirement. The container must be clearly marked with:

    • The words "Hazardous Waste "[11]

    • The full chemical name: "1-Acetyl-4-methylpiperidine "[11]

    • Appropriate hazard pictograms (e.g., GHS07 Exclamation Mark for irritant/harmful)

    • The date of accumulation[11]

Disposal Protocol: A Step-by-Step Guide

The disposal of 1-Acetyl-4-methylpiperidine must be methodical and executed with precision. The only compliant and safe method for final disposal is through a licensed professional waste management service.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Handling chemical waste demands the same, if not a higher, level of personal protection as handling the pure reagent. The following table summarizes the required PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation and harmful absorption.[11]
Eye Protection Chemical safety goggles or a face shield.Protects against splashes that can cause serious and potentially irreversible eye damage.[1][5]
Skin & Body Protection A laboratory coat.Provides a critical barrier against incidental spills and contamination of personal clothing.[10]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of potentially harmful vapors, especially when handling open containers.[3][6]
Step 2: Waste Accumulation and Storage
  • Collection: Carefully place all waste materials containing 1-Acetyl-4-methylpiperidine into the pre-labeled hazardous waste container.

  • Secure Closure: Ensure the container lid is securely fastened to prevent leaks or spills.

  • Designated Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area.[10][11] This area must be physically separated from general lab operations and away from heat, ignition sources, and incompatible materials.[1][6]

Step 3: Professional Waste Disposal

Under no circumstances should 1-Acetyl-4-methylpiperidine or its containers be disposed of in standard trash or down the sewer.[7][12] Sewer disposal is explicitly prohibited for hazardous pharmaceutical waste by the EPA and can cause significant environmental damage and infrastructure failure.[12]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department to schedule a pickup.

  • Licensed Contractor: The EHS department will coordinate with a licensed and certified hazardous waste disposal contractor to transport and dispose of the material in compliance with all federal and state regulations.[8][11][13]

The procedural workflow for this process is outlined in the diagram below.

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Final Disposal A Waste Generated (Unused chemical, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place in Labeled, Compatible Hazardous Waste Container B->C D Seal Container Securely C->D E Store in Designated, Ventilated Hazardous Waste Area D->E F Contact Institutional EHS for Pickup Request E->F G Waste Collected by Licensed Hazardous Waste Contractor F->G

Caption: Disposal workflow for 1-Acetyl-4-methylpiperidine.

Emergency Protocol: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the area and restrict access.[11]

  • Ventilate: Increase ventilation to the area, preferably using an exhaust system.

  • Don PPE: Before approaching the spill, equip yourself with the full range of PPE listed in the table above.

  • Contain and Absorb: For liquid spills, cover the material with a non-combustible, inert absorbent such as vermiculite, sand, or chemical absorbent pads.[11][14]

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container. Use non-sparking tools if the material is considered flammable.[6]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials (e.g., contaminated wipes) must also be disposed of as hazardous waste.[11]

By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, ensuring that our scientific advancements do not come at the cost of personal or environmental health.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: (1-Methyl-4-piperidinyl)methanamine.
  • Thermo Fisher Scientific. (2015).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Apollo Scientific. (2007). Safety Data Sheet: 1-METHYLPIPERIDINE-4-CARBOXYLIC ACID.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine.
  • Echemi. (n.d.).
  • BenchChem. (n.d.).
  • Fisher Scientific. (2023).
  • Carl Roth. (2024).
  • Sisco Research Laboratories Pvt. Ltd. (n.d.).
  • CymitQuimica. (2023).
  • Apollo Scientific. (2022). Safety Data Sheet: 1-Acetylpiperidine-4-carboxylic acid.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 1-Acetylpiperidine-4-carbonyl chloride.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
  • Parchem. (n.d.). Safety Data Sheet: 1-Methyl-piperidine-4-carboxylic acid ethyl ester.
  • TCI Chemicals. (2024).
  • TCI Chemicals. (2024).
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • United States Biological. (n.d.).
  • U.S. Environmental Protection Agency. (2025).
  • U.S. Government Publishing Office. (2023).
  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Federal Register. (2024).

Sources

Handling 1-Acetyl-4-methylpiperidine: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, we recognize that the safe handling of specialized reagents is just as critical as the chemistry itself. 1-Acetyl-4-methylpiperidine (CAS: 4593-17-3) is a tertiary amide derivative of 4-methylpiperidine[1]. While the acetylation of the piperidine nitrogen neutralizes its basicity and mitigates the severe corrosiveness associated with free piperidines, this compound remains a potent lipophilic solvent. Its ability to penetrate the stratum corneum and transport co-dissolved toxic substances across the skin barrier demands rigorous operational protocols.

This guide provides a self-validating system for handling 1-Acetyl-4-methylpiperidine, bridging the gap between theoretical safety and field-proven laboratory execution.

Physicochemical Profiling & Hazard Causality

Understanding the physicochemical properties of 1-Acetyl-4-methylpiperidine is the first step in designing an effective safety protocol.

  • State & Volatility: It is a liquid at room temperature with a relatively high boiling point (115 °C at 3 Torr, extrapolating to over 200 °C at atmospheric pressure)[1]. This means that under ambient conditions, vapor inhalation is a secondary risk compared to aerosolization or direct dermal contact. However, if heated or subjected to vigorous stirring, vapor controls become paramount.

  • Permeability: As a polar aprotic amide, it exhibits excellent solvent properties. If spilled on the skin, it can act as a carrier for other dissolved active pharmaceutical ingredients (APIs) or toxic reagents, facilitating rapid systemic absorption.

  • Irritation: It is classified as a skin and eye irritant. Prolonged exposure can cause defatting of the skin and contact dermatitis.

Primary Engineering Controls (PECs)

Before selecting Personal Protective Equipment (PPE), the primary line of defense is the engineering control. All transfers and reactions involving 1-Acetyl-4-methylpiperidine must be conducted within a certified chemical fume hood.

According to the American National Standards Institute (ANSI Z9.5) and OSHA guidelines, the chemical fume hood must maintain an average face velocity of 80 to 120 feet per minute (fpm) [2],[3].

  • Causality: A face velocity below 80 fpm risks the escape of lipophilic amide aerosols into the breathing zone[4]. Conversely, a velocity above 120 fpm generates turbulent eddy currents that can pull contaminants out of the hood and disrupt inert atmosphere setups (e.g., Schlenk lines)[5].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the compound's lipophilicity and its potential as a carrier solvent. Standard latex gloves offer zero protection against organic amides and will degrade rapidly.

PPE CategoryRecommended EquipmentCausality / Scientific Rationale
Hand Protection Butyl rubber gloves (primary) or double-gloved Nitrile (for brief splash protection).Butyl rubber provides superior permeation resistance to amides. Nitrile is acceptable only for brief transfers but must be changed immediately upon contact.
Eye Protection Indirect-vent safety goggles.Protects against micro-aerosols and splashes. Standard safety glasses with side shields are insufficient for liquid chemical transfers.
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttoned.Synthetic fabrics (e.g., polyester) can melt into the skin if a secondary fire occurs. Cotton provides a breathable, protective barrier.
Footwear Closed-toe, non-porous shoes.Prevents dermal absorption in the event of a dropped syringe or flask.

Operational Protocol: Step-by-Step Handling

To ensure trustworthiness and reproducibility, follow this self-validating workflow when setting up a reaction with 1-Acetyl-4-methylpiperidine.

Step 1: Pre-Operational Verification

  • Verify the fume hood monitor displays a face velocity between 80–120 fpm[3].

  • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow across the baffles.

  • Don the prescribed PPE (Butyl gloves, goggles, lab coat).

Step 2: Material Transfer

  • Secure the reagent bottle using a heavy lead ring or clamp to prevent tipping.

  • For volumes < 50 mL, use a glass syringe equipped with a stainless steel needle. Do not use plastic syringes with rubber plungers, as the amide can swell and degrade the rubber, leading to leaks and contamination.

  • For volumes > 50 mL, use a graduated glass pipette or perform a direct pour using a secondary containment tray to catch drips.

Step 3: Reaction Execution

  • Introduce the 1-Acetyl-4-methylpiperidine into the reaction vessel under an inert atmosphere (Nitrogen or Argon) if sensitive co-reagents are present.

  • Lower the fume hood sash to the designated operating height (typically 18 inches) before initiating heating or stirring[5].

Step 4: Decontamination

  • Rinse all glassware that contacted the amide with a compatible volatile solvent (e.g., acetone or ethyl acetate) inside the fume hood before transferring to the general washing sink.

Spill Management & Waste Disposal

Because 1-Acetyl-4-methylpiperidine is an organic amide, it requires specific disposal pathways to prevent environmental contamination and comply with hazardous waste standards.

  • Small Spills (< 100 mL): Absorb immediately using an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand)[6]. Sweep the saturated absorbent into a sealable polyethylene container using non-sparking tools.

  • Waste Segregation:

    • Organic Waste: Dispose of the neat chemical and organic solvent rinses in a designated "Non-Halogenated Organic Waste" container (unless mixed with halogenated solvents like DCM, in which case it goes to "Halogenated Waste"). The ultimate disposal method is high-temperature incineration.

    • Aqueous Waste: If the amide is partitioned into an aqueous workup phase, ensure the pH is neutralized (pH 6-8) before disposing of it in an "Aqueous Chemical Waste" container. Do not pour down the drain[6].

Process Visualization

The following diagram illustrates the logical workflow for handling and disposing of 1-Acetyl-4-methylpiperidine, ensuring all safety checkpoints are met.

G Start Pre-Operational Checks (Fume Hood: 80-120 fpm) PPE Don Personal Protective Equipment (Butyl Gloves, Goggles, FR Lab Coat) Start->PPE Transfer Material Transfer (Syringe/Pipette in Hood) PPE->Transfer Reaction Reaction Execution (Inert Atmosphere/Closed System) Transfer->Reaction Quench Quenching & Workup (Neutralization/Extraction) Reaction->Quench Waste Waste Segregation Quench->Waste OrgWaste Organic Waste (Incineration) Waste->OrgWaste Organic phase AqWaste Aqueous Waste (pH Adjusted) Waste->AqWaste Aqueous phase

Workflow for handling and disposing of 1-Acetyl-4-methylpiperidine.

References

  • [6] Title: Safety Data Sheet: Piperidine Source: Carl Roth GmbH + Co. KG URL: [Link]

  • [5] Title: Laboratory Fume Hood/Canopy Plan Source: Florida Tech URL: [Link]

  • [2] Title: A Guide to Fume Hood Codes and Standards Source: Laboratory Design URL: [Link]

  • [4] Title: Understanding Fume Hood Face Velocity Requirements Source: LOC Scientific URL: [Link]

  • [3] Title: Chemical Fume Hood Handbook - Research Safety Source: Northwestern University URL: [Link]

Sources

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